Linoleic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Record name | LINOLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20571 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | linoleic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Linoleic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7049-66-3, 30175-49-6, 67922-65-0 | |
| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |
| Source | CAS Common Chemistry | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=30175-49-6 | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=67922-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2025505 | |
| Record name | Linoleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |
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Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |
| Record name | LINOLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20571 | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |
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| Record name | Linoleic acid | |
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| Record name | Linoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Linoleic and linolenic acid (mixture) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |
| Record name | LINOLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20571 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | LINOLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Linoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |
| Record name | LINOLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20571 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | LINOLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Linoleic and linolenic acid (mixture) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |
| Record name | LINOLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20571 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | LINOLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Record name | Linoleic and linolenic acid (mixture) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |
| Record name | Linoleic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | LINOLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oil, Colorless to straw-colored liquid | |
CAS No. |
60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |
| Record name | LINOLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20571 | |
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| Record name | Linoleic acid | |
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| Record name | Linoleic acid | |
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| Record name | Linolelaidic acid | |
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| Record name | 14C-Linoleic acid | |
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| Record name | Linoleic acid | |
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| Record name | linoleic acid | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |
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| Record name | Linoleic acid | |
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| Record name | LINOLEIC ACID | |
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| Record name | Linoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |
| Record name | LINOLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20571 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | LINOLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Linoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |
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Linoleic Acid Metabolism and Its Complex Intermediates
Biosynthesis and Elongation Pathways of Omega-6 Polyunsaturated Fatty Acids from Linoleic Acid
The conversion of this compound into other long-chain omega-6 fatty acids is a multi-step process involving a series of desaturation and elongation enzymes. This pathway is crucial for producing key molecules like arachidonic acid, which serves as a precursor for a wide range of signaling molecules.
Δ6-Desaturase and Δ5-Desaturase Activities in this compound Conversion
The initial and rate-limiting step in the conversion of this compound is catalyzed by the enzyme Δ6-desaturase (delta-6-desaturase). smpdb.caresearchgate.net This enzyme introduces a double bond at the sixth carbon position from the carboxyl end of the this compound molecule, converting it into gamma-linolenic acid (GLA) . smpdb.camdpi.comgoogle.comwikipedia.org
Following the action of Δ6-desaturase, an elongase enzyme adds two carbon atoms to the GLA molecule, forming dihomo-gamma-linolenic acid (DGLA) . smpdb.camdpi.comgoogle.com The subsequent and final desaturation step is carried out by the enzyme Δ5-desaturase (delta-5-desaturase). smpdb.caresearchgate.net This enzyme introduces a double bond at the fifth carbon position, converting DGLA into arachidonic acid (AA) . smpdb.cagoogle.com The activities of both Δ6-desaturase and Δ5-desaturase are critical in regulating the endogenous synthesis of long-chain polyunsaturated fatty acids. researchgate.netnih.govpnas.org
| Enzyme | Substrate | Product |
| Δ6-Desaturase | This compound | Gamma-Linolenic Acid (GLA) |
| Elongase | Gamma-Linolenic Acid (GLA) | Dihomo-gamma-linolenic acid (DGLA) |
| Δ5-Desaturase | Dihomo-gamma-linolenic acid (DGLA) | Arachidonic Acid (AA) |
Conversion to Arachidonic Acid and Other Downstream Metabolites
The conversion of this compound to arachidonic acid is a well-established pathway in human metabolism. nih.govnih.gov Studies have demonstrated that human adults can convert dietary this compound into arachidonic acid in vivo. nih.gov Arachidonic acid, once formed, is a key downstream metabolite that is a precursor to a large family of bioactive lipid mediators called eicosanoids. smpdb.ca
The efficiency of this conversion can be influenced by various factors. For instance, some studies suggest that while the conversion occurs, it might be relatively inefficient, with a significant portion of this compound being directed towards other metabolic fates. nih.gov However, in certain conditions, such as cystic fibrosis, there may be an increased conversion of this compound to arachidonic acid. physiology.org The metabolism of this compound can also lead to the formation of other elongated n-6 polyunsaturated fatty acids besides arachidonic acid. nih.gov
Oxidative Metabolism of this compound
In addition to the desaturation and elongation pathway, this compound can be metabolized through oxidative pathways, leading to the formation of a diverse group of oxidized lipids known as oxylipins. researchgate.netmdpi.com These molecules are recognized as important signaling molecules involved in a variety of physiological and pathological processes. fapesp.br
Formation of Oxylipins and Hydroxylated Derivatives of this compound
Oxylipins are generated from polyunsaturated fatty acids like this compound through enzymatic or non-enzymatic oxidation. mdpi.commdpi.com The enzymatic process involves several families of enzymes, including lipoxygenases (LOXs) and cytochrome P450 (CYP) enzymes. researchgate.netfrontiersin.orgmdpi.com These reactions introduce oxygen into the fatty acid chain, creating a variety of hydroxylated, epoxidized, and other oxygenated derivatives. researchgate.net
Role of Lipoxygenases (e.g., 15-Lipoxygenase) in Hydroxylated this compound Derivative Formation
Lipoxygenases (LOXs) are a key family of enzymes that catalyze the stereo- and region-specific addition of molecular oxygen to polyunsaturated fatty acids, including this compound. mdpi.comnih.gov This process is the initial step in a cascade that produces a wide range of oxylipins. mdpi.com
Different LOX isoforms exhibit distinct specificities. For instance, 15-lipoxygenase (15-LOX) is a prominent enzyme involved in the metabolism of this compound. nih.govresearchgate.net In macrophages, 15-LOX-1 primarily converts this compound into 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE), which is then rapidly reduced to 13(S)-hydroxyoctadecadienoic acid (13-HODE). nih.govwikipedia.org Other lipoxygenases, such as 5-lipoxygenase, can also metabolize this compound to produce different hydroxylated derivatives. researchgate.net
Formation of 13-Hydroxyoctadecadienoic Acid (13-HODE) and 9-Hydroxyoctadecadienoic Acid (9-HODE)
Among the most abundant and well-studied hydroxylated derivatives of this compound are 13-hydroxyoctadecadienoic acid (13-HODE) and 9-hydroxyoctadecadienoic acid (9-HODE) . nih.govjci.org These molecules are formed through both enzymatic and non-enzymatic oxidation of this compound. nih.gov
Enzymatically, 15-lipoxygenase-1 is a key enzyme in the production of 13-HODE in macrophages. nih.gov In contrast, non-enzymatic oxidation of this compound, which can be triggered by oxidative stress, tends to produce a roughly equal mixture of 9-HODE and 13-HODE. nih.gov The formation of 9-HODE can also be catalyzed by 5-lipoxygenase. researchgate.net Both 9-HODE and 13-HODE have been found to be present in significant amounts in various tissues and are implicated in a range of biological activities. frontiersin.orgnih.govjci.org
| Derivative | Formation Pathway | Key Enzymes/Processes |
| 13-HODE | Enzymatic and Non-enzymatic | 15-Lipoxygenase, Oxidative Stress |
| 9-HODE | Enzymatic and Non-enzymatic | 5-Lipoxygenase, Oxidative Stress |
Epoxide Hydrolase Activity in this compound Metabolism
This compound can be metabolized by cytochrome P450 (CYP) enzymes to form epoxides, specifically 9,10-epoxy-octadecenoic acid (9,10-EpOME) and 12,13-epoxy-octadecenoic acid (12,13-EpOME). nih.govresearchgate.net These epoxides are subsequently hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding diols: 9,10-dihydroxy-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-octadecenoic acid (12,13-DiHOME). nih.govresearchgate.net This enzymatic conversion is a critical step in the metabolic pathway of this compound-derived epoxides. qmul.ac.uk
The soluble epoxide hydrolase is a bifunctional enzyme in mammals, with the C-terminal domain responsible for the epoxide hydrolase activity. qmul.ac.uk This activity is not limited to this compound epoxides, as the enzyme also metabolizes epoxides derived from other fatty acids like arachidonic acid. qmul.ac.uk The reaction involves the addition of a water molecule to the epoxide ring, resulting in the formation of a diol. researchgate.net In addition to the well-characterized soluble epoxide hydrolase, bacterial epoxide hydrolase genes have also been identified in the gut microbiome, which are thought to contribute to the metabolism of these compounds. nih.gov
Peroxisomal Beta-Oxidation Pathways and this compound Metabolite Utilization
Peroxisomes play a role in the metabolism of fatty acids, including this compound, through a β-oxidation system that is distinct from the one in mitochondria. nih.gov This pathway is particularly important for very-long-chain fatty acids (greater than C-22), which undergo initial oxidation in peroxisomes. wikipedia.org
During the peroxisomal β-oxidation of this compound in rat liver, intermediates such as 2,3-dehydrothis compound and 3-hydroxythis compound have been identified. nih.gov The process involves a series of enzymatic reactions catalyzed by enzymes like acyl-CoA oxidase (ACOX1), which creates a double bond, followed by hydration and dehydrogenation steps. mdpi.com The final step is a thiolytic cleavage that releases a molecule of acetyl-CoA and a fatty acyl-CoA that is shortened by two carbons. mdpi.com
Conjugated this compound (CLA) Isomerism and Biological Transformation
Endogenous Synthesis of CLA Isomers in Mammals and Ruminants
In ruminants, the primary isomer of conjugated this compound (CLA) found in milk and tissues is cis-9, trans-11 CLA, also known as rumenic acid. taylorfrancis.comnih.gov A significant portion of this isomer is synthesized endogenously, particularly in the mammary gland. animbiosci.orgmdpi.com This synthesis occurs through the action of the enzyme stearoyl-CoA desaturase (Δ9-desaturase), which introduces a cis-9 double bond into vaccenic acid (trans-11 18:1). animbiosci.organimbiosci.org Vaccenic acid itself is an intermediate product of the biohydrogenation of this compound by rumen bacteria. animbiosci.org It is estimated that endogenous synthesis accounts for approximately 64% of the CLA found in milk fat. mdpi.com The activity of Δ9-desaturase is highest in the mammary gland of cows and dairy goats. nih.gov
While the diet is the main source of CLA for humans, there is also evidence of endogenous synthesis of cis-9, trans-11 CLA. rsc.org This process is similar to that in ruminants, involving the conversion of vaccenic acid to CLA. rsc.org
Microbial Bioconversion of this compound to CLA Isomers
The conversion of this compound to conjugated this compound (CLA) is a well-documented microbial process, occurring in the rumen of ruminant animals and also by various bacteria found in the human gut and fermented foods. asm.orgmdpi.comresearchgate.net This bioconversion is considered a detoxification mechanism for bacteria, as polyunsaturated fatty acids like this compound can be toxic to them. mdpi.comnih.gov The process involves the isomerization of this compound into various CLA isomers, which are intermediates in the biohydrogenation pathway that ultimately leads to the formation of stearic acid. mdpi.comnih.gov
The ability to produce CLA from this compound is highly strain-specific among bacteria. nih.govmdpi.com Several bacterial genera, including Lactobacillus, Propionibacterium, and Bifidobacterium, are known to produce CLA. asm.org
Within the Bifidobacterium genus, Bifidobacterium breve has been identified as a particularly efficient producer of CLA. acs.orggoogle.comkosfaj.org Studies have shown that certain strains of B. breve can actively convert this compound to cis-9, trans-11-CLA. acs.orgkosfaj.org For instance, screening of various bifidobacterial strains has consistently shown that the most effective CLA producers belong to the species B. breve. kosfaj.orgresearchgate.net The conversion rates can be significant, with some B. breve strains converting over 65% of the available this compound into CLA. kosfaj.org However, even within B. breve, the capacity for CLA production varies considerably between different strains. mdpi.com
Table 1: CLA Production by Selected Bifidobacterium breve Strains
| Strain | Conversion Rate of this compound to CLA (%) | Reference |
|---|---|---|
| B. breve LMC520 | Active conversion, specific rate not stated | acs.org |
| B. breve 2257 | Up to 65% | google.com |
| B. breve IB52 | > 65% | kosfaj.org |
| B. breve IB84 | > 65% | kosfaj.org |
| B. breve WC 0421 | Converts LA into 68.8% 9cis,11trans-CLA and 25.1% 9trans,11trans-CLA | nih.gov |
The key enzyme responsible for the conversion of this compound to CLA in bacteria is believed to be linoleate (B1235992) isomerase. medcraveonline.comresearchgate.net However, the exact mechanisms and the enzymes involved can differ between bacterial species. nih.gov
In some bacteria, such as Propionibacterium acnes, a single enzyme, linoleate isomerase (PAI), catalyzes the conversion of this compound to a specific CLA isomer. mdpi.com In contrast, the process in many lactic acid bacteria, including some Lactobacillus and Bifidobacterium species, appears to be more complex, potentially involving a multi-component enzymatic system. nih.govnih.govnih.gov
Some studies have investigated the role of a protein known as myosin-cross-reactive antigen (MCRA) as a putative linoleate isomerase. nih.gov However, research has shown that in some bacteria, including Bifidobacterium, MCRA proteins exhibit hydratase activity, producing hydroxy fatty acids from this compound, rather than directly forming CLA. nih.govnih.gov More recent evidence suggests that MCRA may not be directly involved in the isomerization of this compound to CLA in bifidobacteria. nih.govnih.gov The identification and characterization of the specific linoleate isomerases in many CLA-producing bacteria, particularly bifidobacteria, is an ongoing area of research. researchgate.net
Cellular and Molecular Mechanisms of Linoleic Acid Action
Membrane Incorporation and Phospholipid Remodeling
As a fundamental component of cellular lipids, linoleic acid is actively incorporated into the phospholipids (B1166683) that make up cellular membranes. This integration is not merely structural; it actively remodels the membrane, influencing its physical characteristics and the function of embedded proteins. nih.gov
Dietary fatty acids, including this compound, have a significant impact on the composition of immune cell membranes. tandfonline.comocl-journal.org The incorporation of this compound into the phospholipids of these cells can alter membrane fluidity. tandfonline.comocl-journal.org Changes in membrane fluidity can, in turn, affect the function of transmembrane receptors, which are crucial for initiating immune responses. tandfonline.com This modulation of the physical properties of the cell membrane is a key mechanism through which dietary lipids can influence the activity of immune cells. ocl-journal.org The fatty acid composition of immune cell membranes is readily influenced by dietary intake, leading to rapid functional changes in these cells. ocl-journal.org
This compound is the most abundant polyunsaturated fatty acid in the epidermis and plays a critical role in maintaining the skin's barrier function. nih.govoregonstate.edu A key aspect of this role is its incorporation into specific lipids called ceramides (B1148491), which are major components of the stratum corneum. nih.govoregonstate.educreative-proteomics.com
Specifically, this compound is esterified to form a unique class of ceramides known as esterified omega-hydroxyacyl-sphingosine (CER[EOS]). nih.gov These ceramides contain an omega-hydroxylated ultra-long-chain fatty acid (C28-C36). nih.govnih.gov The process involves the transfer of this compound from triglycerides to CER[OS] by a transacylase enzyme. nih.gov These linoleate-containing ceramides are essential for limiting water loss through the skin. nih.gov A deficiency in ceramides containing these very long-chain fatty acids leads to a defective skin permeability barrier. ijbs.com The synthesis of these crucial lipids involves several steps, including the creation of very long-chain fatty acids, their omega-hydroxylation, and finally, their esterification with this compound. regimenlab.com
Modulation of Gene Expression and Signal Transduction Pathways
This compound and its metabolites can act as signaling molecules that modulate various intracellular pathways, leading to changes in the expression of genes involved in inflammation, oxidative stress, and lipid metabolism.
This compound has been shown to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response. nih.govmdpi.com Activation of Nrf2 leads to the transcription of antioxidant enzymes. nih.gov For instance, treatment with this compound has been observed to upregulate the expression of Nrf2 and NAD(P)H: quinone oxidoreductase 1 (NQO1), indicating activation of the Nrf2 pathway. nih.gov This activation helps to mitigate oxidative stress. nih.gov Some research suggests that it is not this compound itself but specific oxidized metabolites, such as 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), that strongly activate the antioxidant response element (ARE) which is regulated by Nrf2. nih.gov Nitro-linoleic acid has also been shown to activate the Keap1/Nrf2 signaling pathway. physiology.org This activation can lead to an upregulation of downstream targets that protect cells from oxidative damage. physiology.orgacs.org
This compound and its conjugated isomers (CLA) can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation. researchgate.netnih.gov In some contexts, this compound can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. researchgate.net For example, it can prevent the phosphorylation of the inhibitor protein IκB, which blocks the translocation of NF-κB to the nucleus and suppresses its transcriptional activity. researchgate.net However, the effects can be complex. In endothelial cells, this compound alone has been shown to activate NF-κB and increase the production of pro-inflammatory mediators like interleukin-8 (IL-8) and intercellular adhesion molecule-1 (ICAM-1). nih.gov Conversely, a conjugated this compound isomer (t10c12-CLA) has been found to decrease NF-κB activity in lipopolysaccharide (LPS)-stimulated porcine peripheral blood mononuclear cells. cambridge.org This suggests that the effect of this compound on NF-κB signaling can be dependent on the specific isomer and the cellular context. nih.govcambridge.org Some studies indicate that the anti-inflammatory effects of certain CLAs are mediated by inhibiting NF-κB activation, leading to a reduction in pro-inflammatory cytokines and chemokines. rsc.org
This compound and its derivatives can function as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which are nuclear receptors that regulate lipid and glucose metabolism. pnas.orgscbt.com this compound can bind directly to PPARγ, activating it at concentrations found in human serum. pnas.org This interaction allows this compound to influence the transcription of PPARγ target genes. scbt.comanimbiosci.org For example, in certain cell types, this compound has been shown to increase PPARγ gene expression. animbiosci.org
Conjugated this compound (CLA) isomers are also known to be PPARγ ligands. cambridge.org The effects of some CLAs on inflammatory responses are thought to be dependent on the PPARγ pathway. cambridge.org For instance, the trans-10, cis-12 isomer of CLA (t10c12-CLA) has been shown to modulate NF-κB activation and TNF-α production through a PPARγ-dependent mechanism in porcine immune cells. cambridge.org Furthermore, nitrated this compound has been identified as a potent endogenous ligand for PPARγ. pnas.org The binding of these fatty acid derivatives to PPARγ can induce conformational changes in the receptor, leading to the regulation of genes involved in metabolic and inflammatory processes. pnas.orgrcsb.org
Interactive Data Table: Effects of this compound on Cellular Signaling Pathways
| Pathway | Key Protein | Effect of this compound/Derivatives | Outcome | Research Findings |
| Antioxidant Response | Nrf2 | Activation | Increased antioxidant enzyme expression | This compound activated the Nrf2 signaling pathway and mitigated LPS-induced oxidative stress. nih.gov A specific oxidized metabolite of this compound strongly activates the antioxidant response element (ARE). nih.gov |
| Inflammatory Signaling | NF-κB | Modulation (Inhibition or Activation) | Regulation of pro-inflammatory mediators | Can inhibit NF-κB activation by preventing IκB phosphorylation. researchgate.net Can also activate NF-κB in endothelial cells. nih.gov CLA isomers can suppress NF-κB activation. cambridge.org |
| Metabolic Regulation | PPARγ | Activation (Ligand Binding) | Regulation of lipid and glucose metabolism genes | Functions as a ligand for PPARγ at physiological concentrations. pnas.org Increases PPARγ gene expression in certain cells. animbiosci.org CLA effects on inflammation can be PPARγ-dependent. cambridge.org |
Influence on Insulin (B600854) Signaling Pathways (e.g., PI3K/Akt, AMPK)
This compound (LA) has been shown to influence key insulin signaling pathways, including the PI3K/Akt and AMPK pathways, which are crucial for glucose metabolism and cellular energy homeostasis.
Studies have demonstrated that LA can stimulate glucose uptake in skeletal muscle cells. koreamed.org This effect is partly achieved by restoring suppressed insulin signaling pathways in conditions of insulin resistance. koreamed.org Specifically, LA has been found to increase the phosphorylation of Akt, a key downstream effector of PI3K, in C2C12 skeletal muscle cells. koreamed.org Furthermore, LA, along with α-linolenic acid, has been shown to activate AMP-activated protein kinase (AMPK), another critical regulator of cellular energy. koreamed.orgmdpi.com The activation of AMPK by LA contributes to the stimulation of glucose uptake. koreamed.org In adipocytes, the trans-10, cis-12 isomer of conjugated this compound (CLA) has been shown to activate AMPK, leading to reduced triglyceride levels. unl.eduplos.org
In the context of endothelial cells, LA can induce the activation of both the PI3K/Akt and ERK1/2 signaling pathways. nih.gov Inhibition of these pathways has been shown to reduce LA-induced activation of NF-κB, a key transcription factor in inflammatory responses. nih.gov However, some studies suggest that while LA may inhibit insulin-stimulated endothelial nitric oxide synthase (eNOS) activation, it does not significantly affect the phosphorylation of Akt at key sites. diabetesjournals.org
In contrast, some research indicates that certain fatty acids can have differential effects. For instance, while oleic acid was found to have beneficial effects on the expression of genes related to the IRS1/PI3K pathway in visceral adipocytes, this compound had the least effect. mdpi.com Moreover, in hepatoma cells, both palmitic and this compound were found to inhibit insulin signaling. diabetesjournals.org
The effects of conjugated this compound (CLA) have also been investigated. In a high-fat diet-induced insulin resistance mouse model, CLA supplementation was found to promote insulin, PI3K-Akt, and AMPK signaling pathways in the liver. mdpi.comresearchgate.netnih.gov This suggests that CLA may help ameliorate insulin resistance by positively modulating these key signaling cascades. mdpi.com
Table 1: Effects of this compound on Insulin Signaling Pathways
| Cell/Tissue Type | Pathway | Effect of this compound | Research Finding |
| C2C12 Skeletal Muscle Cells | PI3K/Akt | Activation (increased Akt phosphorylation) | Stimulates glucose uptake. koreamed.org |
| C2C12 Skeletal Muscle Cells | AMPK | Activation | Contributes to stimulated glucose uptake. koreamed.org |
| Endothelial Cells | PI3K/Akt | Activation | Contributes to proinflammatory signaling. nih.gov |
| Endothelial Cells | eNOS | Inhibition of insulin-stimulated activation | May directly inhibit Akt-mediated eNOS phosphorylation. diabetesjournals.org |
| Visceral Adipocytes | IRS1/PI3K | Minimal effect | Less beneficial compared to oleic acid. mdpi.com |
| Liver (in vivo, CLA) | PI3K/Akt, AMPK | Promotion of signaling | Ameliorates insulin resistance. mdpi.comresearchgate.net |
Modulation of mTORC1 Pathway Activation in Cancer Cells
This compound has been shown to modulate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism, particularly in the context of cancer.
Recent research has identified a direct link between dietary this compound and the activation of mTORC1 in certain types of breast cancer. williamscancerinstitute.comnews-medical.net Specifically, in triple-negative breast cancer (TNBC) cells, this compound can directly activate the mTORC1 pathway. williamscancerinstitute.comnews-medical.netcornell.edu This activation is mediated by the fatty acid binding protein 5 (FABP5). williamscancerinstitute.comnews-medical.netrutgers.edu FABP5 binds to this compound and transports it to the mTORC1 complex, leading to its activation and subsequent promotion of tumor cell proliferation. williamscancerinstitute.com Blocking the function of FABP5 prevents this compound from activating mTORC1 and accelerating cell growth. williamscancerinstitute.com Animal studies have corroborated these findings, showing that diets rich in this compound lead to faster tumor growth and increased mTORC1 activity in mice with TNBC. williamscancerinstitute.comcornell.edu
In contrast, a metabolite of this compound, 13-S-hydroxyoctadecadienoic acid (13-S-HODE), has been found to suppress cancer cell growth by inhibiting mTOR. biorxiv.orgbiorxiv.org 13-S-HODE directly binds to the catalytic domain of mTOR, acting as an ATP-competitive inhibitor of its kinase activity. biorxiv.orgbiorxiv.org This inhibition of mTORC1 signaling leads to reduced cancer cell proliferation. biorxiv.orgbiorxiv.org
The broader family of conjugated linoleic acids (CLAs) has also been shown to inhibit the PI3K/Akt/mTOR pathway in colorectal cancer cells, which contributes to the suppression of cell growth and protein synthesis. tandfonline.com In endometrial cancer cells, this compound has been demonstrated to suppress AKT/mTOR signaling pathways. tandfonline.com
It is important to note that the regulation of mTOR is complex. For instance, mTORC2, another mTOR complex, controls hepatic fatty acid synthesis, including that of this compound. frontiersin.org
Table 2: Modulation of mTORC1 by this compound and its Metabolites in Cancer
| Cancer Type | Modulator | Mechanism | Effect on mTORC1 | Cellular Outcome |
| Triple-Negative Breast Cancer | This compound | Binds to FABP5, which then interacts with and activates mTORC1. williamscancerinstitute.comnews-medical.netaacrjournals.org | Activation | Increased cell proliferation and tumor growth. williamscancerinstitute.comcornell.edu |
| Colorectal Cancer, Breast Cancer, Glioblastoma | 13-S-HODE (LA metabolite) | Directly binds to the catalytic domain of mTOR, inhibiting its kinase activity. biorxiv.orgbiorxiv.org | Inhibition | Suppression of cancer cell growth. biorxiv.orgbiorxiv.org |
| Colorectal Cancer | Conjugated Linoleic Acids (CLA) | Reduces PI3K activity and Akt phosphorylation, leading to mTORC1 inhibition. tandfonline.com | Inhibition | Suppression of ribosome biogenesis and cell growth. tandfonline.com |
| Endometrial Cancer | This compound | Suppression of AKT/mTOR signaling. tandfonline.com | Inhibition | Anti-proliferative and anti-invasive activities. tandfonline.com |
Interaction with Lipid Droplets and Lipophagy Mechanisms
This compound plays a significant role in the dynamics of lipid droplets (LDs) and the process of lipophagy, a specialized form of autophagy for the degradation of LDs.
Studies have shown that this compound can stimulate the biogenesis of lipid droplets. nih.govresearchgate.net In models of Parkinson's disease, treatment with this compound led to an increased number of LDs in neuronal cells. nih.govcsic.es This increase in LDs is thought to have a protective, antioxidant effect, potentially by acting as a sink for free radicals. nih.gov
Furthermore, this compound has been observed to improve the autophagy/lipophagy flux. nih.govresearchgate.net Lipophagy involves the engulfment of LDs by autophagosomes and their subsequent degradation in lysosomes, releasing free fatty acids for cellular energy. mdpi.com The enhancement of this process by this compound contributes to its neuroprotective effects in Parkinson's disease models. nih.govresearchgate.net In hepatocytes, both linoleic and oleic acid have been shown to stimulate the autophagic flux. embopress.org
The interaction between LDs and other organelles is crucial. LDs can transfer free fatty acids to mitochondria to fuel oxidative phosphorylation. acs.org They also protect the endoplasmic reticulum (ER) from stress induced by aberrant lipid metabolism by sequestering fatty acids into triglycerides within the LD core. acs.org This sequestration is particularly important for polyunsaturated fatty acids like this compound, as it makes them less susceptible to peroxidation. acs.org
However, the breakdown of LDs through lipolysis or lipophagy can also be detrimental under certain conditions, such as a high burden of polyunsaturated fatty acids, as it can lead to increased lipid peroxidation and oxidative stress, potentially causing cell death. frontiersin.org
Table 3: this compound's Role in Lipid Droplet Dynamics and Lipophagy
| Cellular Context | Effect of this compound | Mechanism | Outcome |
| Parkinson's Disease Model (Neuronal Cells) | Stimulates lipid droplet biogenesis. nih.govresearchgate.net | Not fully elucidated. | Neuroprotective, antioxidant effect. nih.gov |
| Parkinson's Disease Model (Neuronal Cells) | Improves autophagy/lipophagy flux. nih.govresearchgate.net | Enhances the degradation of lipid droplets. | Neuroprotective, antioxidant effect. nih.gov |
| Hepatocytes | Stimulates autophagic flux. embopress.org | Contributes to lipid mobilization. | Maintenance of cellular energy homeostasis. |
| General Cellular Response | Sequestration into lipid droplets. | Esterification into triglycerides. | Protection against lipid peroxidation and ER stress. acs.org |
Role in Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response
This compound has a dual role in the generation of reactive oxygen species (ROS) and the cellular response to oxidative stress, with effects varying depending on the cellular context and concentration.
In some instances, this compound has been shown to induce ROS production. For example, in endometrial cancer cells, treatment with this compound effectively increased intracellular ROS levels, which contributed to its anti-proliferative and apoptotic effects. tandfonline.com This increase in oxidative stress was associated with a decrease in mitochondrial membrane potential. tandfonline.com
Conversely, this compound has also been demonstrated to have protective, antioxidant effects. In keratinocytes exposed to UVB radiation, a major source of oxidative stress in the skin, this compound treatment mitigated the UVB-induced increase in ROS levels. mdpi.com It achieved this by enhancing the levels of glutathione (B108866) (GSH), a major intracellular antioxidant, through the upregulation of key synthesis enzymes via the PI3K/Akt signaling pathway. mdpi.com
In models of Parkinson's disease, a condition characterized by significant oxidative stress, this compound exhibited neuroprotective and anti-inflammatory effects. nih.govresearchgate.net It was observed to stimulate the biogenesis of lipid droplets and enhance lipophagy, which resulted in an antioxidant effect. nih.govresearchgate.net The sequestration of polyunsaturated fatty acids like this compound into the core of lipid droplets can protect them from peroxidation, thus reducing oxidative stress. acs.org
The breakdown of lipid droplets through lipolysis or lipophagy can, under conditions of high polyunsaturated fatty acid burden, lead to increased oxidative stress and potential cell death. frontiersin.org
Table 4: Dichotomous Role of this compound in ROS and Oxidative Stress
| Cell/Tissue Type | Condition | Effect of this compound on ROS | Associated Mechanism | Outcome |
| Endometrial Cancer Cells | In vitro treatment | Increased ROS production. tandfonline.com | Decreased mitochondrial membrane potential. tandfonline.com | Induction of apoptosis, anti-proliferative effect. tandfonline.com |
| Keratinocytes | UVB radiation exposure | Decreased ROS levels. mdpi.com | Enhanced glutathione (GSH) synthesis via PI3K/Akt pathway. mdpi.com | Protection against UVB-induced skin damage. mdpi.com |
| Parkinson's Disease Model (Neuronal Cells) | 6-OHDA-induced stress | Antioxidant effect. nih.govresearchgate.net | Stimulation of lipid droplet biogenesis and lipophagy. nih.govresearchgate.net | Neuroprotection. nih.govresearchgate.net |
| General Cellular Response | High PUFA burden | Potential for increased oxidative stress upon LD breakdown. frontiersin.org | Release of peroxidizable fatty acids. frontiersin.org | Potential for lipotoxicity and cell death. frontiersin.org |
Modulation of Apoptotic and Proliferative Cellular Behaviors
This compound exhibits diverse and often contradictory effects on cell proliferation and apoptosis, which appear to be highly dependent on the cell type, concentration, and the specific isomer in the case of conjugated linoleic acids (CLAs).
Anti-proliferative and Pro-apoptotic Effects:
In several cancer cell lines, this compound has demonstrated anti-proliferative and pro-apoptotic activities. For instance, in endometrial cancer cells, this compound significantly inhibited proliferation in a dose-dependent manner, induced cell cycle arrest at the G1 phase, and triggered both intrinsic and extrinsic apoptosis pathways. tandfonline.comnih.gov This was associated with increased ROS production and decreased mitochondrial membrane potential. tandfonline.com Similarly, in human ovarian cancer cells, this compound isolated from Nigella sativa induced apoptosis through a mitochondrial-related pathway, involving the activation of caspase-3 and -9. brieflands.com In hepatoma cells, this compound was also found to induce apoptosis, a process that required calcium flux and the release of cytochrome C from the mitochondria. nih.gov
Conjugated linoleic acids (CLAs) have frequently been reported to inhibit the growth of various tumor cell lines. nih.gov Studies have shown that CLAs can inhibit cell proliferation and stimulate apoptosis in colon carcinoma cells. mdpi.com Specifically, the t10, c12-CLA isomer has been shown to induce apoptosis and inhibit proliferation in several cancer cell lines. mdpi.com The mechanisms can involve the modulation of growth factor receptor signaling, such as the ErbB3 pathway, leading to the inhibition of PI3K/Akt activation. mdpi.com In adipose tissue, consumption of CLA has been shown to induce apoptosis, contributing to a reduction in body fat. unl.edu
Pro-proliferative Effects:
In contrast, other studies have reported that this compound can stimulate cell proliferation. In the T47D human breast cancer cell line, this compound induced a significant, dose-dependent increase in cell viability and proliferation. aacrjournals.org This was accompanied by changes in the expression of genes involved in transcriptional regulation, the cell cycle, and MAP kinase signaling. aacrjournals.org In mouse embryonic stem cells, this compound was found to stimulate cell proliferation through the activation of Ca2+/PKC, PI3K/Akt, and MAPK signaling pathways. karger.com Similarly, in primary bovine satellite cells, both this compound and oleic acid promoted cell proliferation without inducing apoptosis or necrosis. nih.gov
These contrasting findings highlight the complex and context-dependent role of this compound in regulating fundamental cellular processes like proliferation and apoptosis.
Table 5: Modulatory Effects of this compound on Cell Proliferation and Apoptosis
| Cell Type | Effect | Key Mechanisms |
| Endometrial Cancer Cells | Anti-proliferative, Pro-apoptotic. tandfonline.comnih.gov | Increased ROS, decreased mitochondrial membrane potential, G1 cell cycle arrest. tandfonline.com |
| Ovarian Cancer Cells | Pro-apoptotic. brieflands.com | Activation of caspase-3 and -9, mitochondrial pathway. brieflands.com |
| Hepatoma Cells | Pro-apoptotic. nih.gov | Calcium flux, cytochrome C release. nih.gov |
| Colon Carcinoma Cells (CLA) | Anti-proliferative, Pro-apoptotic. mdpi.com | Modulation of ErbB3 signaling, inhibition of PI3K/Akt. mdpi.com |
| Adipose Tissue (CLA) | Pro-apoptotic. unl.edu | DNA fragmentation. unl.edu |
| T47D Breast Cancer Cells | Pro-proliferative. aacrjournals.org | Altered gene expression in cell cycle and MAP kinase pathways. aacrjournals.org |
| Mouse Embryonic Stem Cells | Pro-proliferative. karger.com | Activation of Ca2+/PKC, PI3K/Akt, and MAPK signaling. karger.com |
| Bovine Satellite Cells | Pro-proliferative. nih.gov | Upregulation of lipid metabolism-related genes. nih.gov |
Immunomodulatory Roles of Linoleic Acid
Regulation of Inflammatory Responses and Eicosanoid Biosynthesis
Linoleic acid's primary role in inflammation is mediated through its conversion to arachidonic acid (AA), which then serves as a substrate for the synthesis of a diverse group of bioactive lipid mediators known as eicosanoids. caringsunshine.comhapres.com These molecules, which include prostaglandins (B1171923) and leukotrienes, are pivotal in the initiation and regulation of inflammatory processes. nih.govsemanticscholar.org The synthesis of eicosanoids is a tightly regulated process, dependent on the availability of free arachidonic acid and the activity of specific enzymes. semanticscholar.org
This compound is the precursor for the biosynthesis of arachidonic acid (AA), a key substrate for the production of pro-inflammatory eicosanoids. caringsunshine.com This conversion is a critical step in the inflammatory cascade. Once formed, AA can be metabolized by cyclooxygenase (COX) enzymes, particularly COX-2 which is inducible during inflammation, to produce prostaglandins such as Prostaglandin (B15479496) E2 (PGE2). caringsunshine.comaacrjournals.orgyoutube.comresearchgate.net
PGE2 is a potent mediator of inflammation, contributing to vasodilation, and increased blood flow to inflamed tissues. youtube.com Studies have shown that supplementation with this compound can lead to increased levels of PGE2. aacrjournals.orgnih.gov For instance, in various cancer cell lines, this compound supplementation was found to significantly increase PGE2 levels, which was associated with elevated COX-2 activity. aacrjournals.org Similarly, in cystic fibrosis airway cells, this compound supplementation resulted in increased production of eicosanoids, including PGE2, particularly in response to bacterial challenge. nih.gov This highlights the direct link between dietary this compound intake and the production of pro-inflammatory mediators. While a sufficient supply of this compound is necessary for normal prostaglandin production, excessive intake can lead to an overproduction of these pro-inflammatory molecules, potentially contributing to inflammatory conditions. caringsunshine.com
The inflammatory response to dietary this compound is not uniform across all individuals and can be significantly modified by genetic factors, particularly variants in the Fatty Acid Desaturase 1 (FADS1) gene. nih.govnih.gov The FADS1 gene encodes for the delta-5 desaturase enzyme, which is a key rate-limiting step in the conversion of this compound to arachidonic acid and subsequently to various eicosanoids. nih.govatomic-lab.org
Research has demonstrated that single nucleotide polymorphisms (SNPs) in the FADS1 gene, such as rs174550, can influence the metabolic response to this compound intake. nih.govnih.gov For example, a study involving a 4-week intervention with a this compound-enriched diet found that individuals with the TT genotype of FADS1 rs174550 exhibited different responses in plasma levels of arachidonic acid and high-sensitivity C-reactive protein (hsCRP), a marker of inflammation, compared to those with the CC genotype. nih.gov In subjects with the TT genotype, an increase in dietary this compound was associated with increased expression of inflammatory genes in adipose tissue and a positive correlation between adipose tissue inflammation and eicosanoids. nih.gov Conversely, the CC genotype appeared to have a protective role against this compound-induced adipose tissue inflammation. nih.gov These findings underscore that the FADS1 genotype can determine whether an increased intake of this compound leads to a pro-inflammatory or a more balanced response. nih.govnih.gov
While this compound is a precursor to pro-inflammatory eicosanoids, it and its derivatives, known as oxylipins, can also exert anti-inflammatory effects and contribute to the resolution of inflammation. nih.govnih.gov Oxylipins are oxygenated metabolites of polyunsaturated fatty acids, and different classes of these molecules can have opposing effects on inflammation. nih.gov
The enzymatic metabolism of this compound and its elongated products by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) pathways generates a variety of oxylipins. nih.govresearchgate.net Some of these, such as certain prostaglandins and lipoxins, play a role in dampening the inflammatory response. For instance, arachidonic acid, derived from this compound, is a precursor not only to pro-inflammatory prostaglandins but also to the anti-inflammatory lipoxin A4 (LXA4), which is involved in the resolution phase of inflammation. nih.gov
Modulation of Innate and Adaptive Immune Responses
This compound and its metabolites have a broad impact on both the innate and adaptive branches of the immune system. nih.gov This modulation can influence the function of key immune cells, including lymphocytes and dendritic cells, thereby shaping the nature and intensity of the immune response.
The effect of this compound on lymphocyte proliferation is complex, with some studies indicating a stimulatory effect while more recent evidence suggests an inhibitory role. frontiersin.org For instance, conjugated this compound (CLA), a mixture of isomers of this compound, has been shown to enhance ex vivo lymphocyte proliferation in some animal models. nih.gov However, other research indicates that this compound can inhibit the differentiation of Th1 and Th17 cells, which are critical T helper cell subsets in the adaptive immune response. frontiersin.org
This compound and its derivatives also significantly influence the production of cytokines, which are signaling proteins that regulate immune responses. In some contexts, this compound can promote the release of pro-inflammatory cytokines. For example, in LPS-stimulated resident macrophages, this compound has been shown to increase the release of IL-1β while reducing the production of the anti-inflammatory cytokine IL-10. hapres.com Conversely, studies on conjugated this compound have demonstrated a decrease in the production of TNF-α and IL-6 in rat models. nih.gov Furthermore, supplementation with alpha-linolenic acid, which can influence the metabolism of this compound, has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α by peripheral blood mononuclear cells. nih.gov In BCG-trained macrophages, the production of TNF-α, IL-6, and IL-1β was positively correlated with the concentration of this compound. nih.gov This highlights the context-dependent and often opposing effects of this compound on cytokine production.
Dendritic cells (DCs) are crucial antigen-presenting cells that initiate and direct T-cell responses, thereby bridging innate and adaptive immunity. nih.gov this compound can modulate the function of these important immune cells. Studies on conjugated this compound (CLA) have shown that it can suppress the activation of dendritic cells. nih.gov Specifically, CLA has been reported to inhibit DC migration and modulate the production of key cytokines involved in T helper cell differentiation. nih.gov This was accompanied by a significant decrease in the expression of MHCII, CD80, and CD86 on the DC surface, which are molecules essential for T-cell activation. nih.gov
The modulation of DC function by this compound has direct consequences for subsequent T-cell responses. Exposure of DCs to CLA suppressed their ability to promote the differentiation of naïve T cells into Th1 and Th17 cells. nih.gov Furthermore, dietary fats high in this compound have been shown to impair antitumor T-cell responses by inducing mitochondrial dysfunction. aacrjournals.org Conversely, other research suggests that this compound can potentiate the activity of CD8+ T cells, improving their metabolic fitness and stimulating a memory-like phenotype with superior effector functions. unimi.it These seemingly contradictory findings highlight the nuanced and context-dependent role of this compound in shaping T-cell immunity.
Immunorestorative Potential in Immunosuppressed Models
This compound and its isomers, particularly conjugated this compound (CLA), have demonstrated significant potential in restoring immune functions in various models of immunosuppression. Research indicates that these fatty acids can counteract the effects of immune-suppressing agents and conditions, bolstering both cellular and humoral immunity. This restorative capacity is crucial for developing nutritional strategies to support individuals with compromised immune systems. scialert.netnih.gov
Studies utilizing animal models where immunity is deliberately suppressed provide compelling evidence for this immunorestorative role. For instance, in a key study, Swiss albino mice were immunosuppressed using hydrocortisone, a corticosteroid known to dampen immune responses. The subsequent administration of conjugated this compound was found to not only enhance the immune response in normal animals but also to effectively restore immunocompetence in the hydrocortisone-treated mice. scialert.net This restoration was observed across several markers of immune function, including cell-mediated and humoral responses. scialert.net The study measured parameters such as phagocytic activity, inducible Nitric Oxide Synthase (iNOS) activity, and antibody production, all of which showed improvement following CLA intervention. scialert.net
Further research highlights the anti-inflammatory effects of this compound in models of lipopolysaccharide (LPS)-induced immunosuppression, which mimics certain aspects of sepsis. In these models, this compound treatment has been shown to reduce lung damage and decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in plasma and various bodily fluids. jcu.cz The mechanism may involve the activation of autophagy, which leads to the downregulation of toll-like receptor 4 (TLR4), thereby mitigating the inflammatory cascade. jcu.cz
The importance of adequate this compound levels for immune function is also evident in studies of diabetes, a condition often associated with altered immune responses. In diabetic rat models, a diet low in this compound was found to further diminish T-cell dependent immune responses. nih.gov This suggests that this compound is necessary for maintaining T-cell function and that dietary modifications can influence T-cell-mediated immunity in such conditions. nih.gov While a diet rich in this compound did not fully reverse the suppressed T-cell proliferation in this model, avoiding a deficiency appears critical to prevent further immune decline. nih.gov
Interactive Data Table: Effects of this compound and its Isomers in Immunosuppressed Models
| Model System | Immunosuppressant | Compound Tested | Key Immunorestorative Findings | Reference(s) |
| Swiss Albino Mice | Hydrocortisone | Conjugated this compound (CLA) | Restored cell-mediated and humoral immune responses; enhanced phagocytosis and anti-SRBC antibody production. | scialert.net |
| Murine RAW264.7 Macrophages | Lipopolysaccharide (LPS) | This compound (LA) | Decreased production of pro-inflammatory cytokines TNF-α and IL-6; induced autophagy-mediated downregulation of TLR4. | jcu.cz |
| Murine RAW264.7 Macrophages | Interferon-gamma (IFN-γ) | Conjugated this compound (CLA) | Decreased production of nitric oxide (NO), TNF-α, IL-1β, and IL-6. | nih.gov |
| Diabetic Rats | Streptozotocin | This compound (LA) | A low-linoleic acid diet further lowered T-cell dependent immune responses, indicating its necessity for immune function. | nih.gov |
Linoleic Acid in Disease Pathogenesis and Therapeutic Interventions
Cancer Research
Conjugated linoleic acids (CLA) are a group of positional and geometric isomers of linoleic acid that are found naturally in foods derived from ruminant animals. mdpi.comencyclopedia.pub These fatty acids have garnered significant scientific interest for their potential anti-carcinogenic properties. mdpi.comencyclopedia.pubnih.gov Extensive research, encompassing both in vitro cell culture and in vivo animal models, has provided evidence that CLA can inhibit tumorigenesis at various stages, including initiation, promotion, and progression. encyclopedia.pubbenthamopen.commdpi.com The anti-cancer effects of CLA are multifaceted, involving the regulation of tumor cell growth, proliferation, and apoptosis through diverse metabolic and signaling pathways. mdpi.comresearchgate.net
The anti-cancer activity of conjugated this compound has been demonstrated across a range of cancer models. mdpi.comnih.gov Dietary supplementation with CLA has been shown to inhibit the development of tumors in animal models of breast, forestomach, and skin cancer. nih.goviiarjournals.org In vitro studies have consistently shown that CLA isomers can inhibit the proliferation of human cancer cells from various tissues, including the breast, colon, prostate, lung, and skin, in a manner that is dependent on both dose and duration of exposure. iiarjournals.orgtandfonline.com While a mixture of CLA isomers has often been shown to be effective, research has also focused on elucidating the specific roles and efficacy of the two most prevalent isomers, cis-9,trans-11-CLA and trans-10,cis-12-CLA. mdpi.commskcc.orgnih.gov
Conjugated this compound isomers have been shown to exert significant inhibitory effects on the fundamental processes of cancer progression, including tumor growth, cell proliferation, and metastasis. iiarjournals.orgbrieflands.com In animal models, CLA treatment has been observed to decrease both the number and size of tumors. nih.gov For instance, in a mouse model of peritoneal metastasis, intraperitoneal administration of CLA led to a dose-dependent reduction in the quantity and diameter of peritoneal tumors. nih.gov
The anti-proliferative effects of CLA have been documented across numerous cancer cell lines. iiarjournals.org Studies on human breast, colon, and melanoma cancer cells have demonstrated that CLA can inhibit cell growth. nih.govtandfonline.com This inhibition is often more pronounced than that observed with its parent fatty acid, this compound. tandfonline.com Furthermore, some research suggests that a dietary combination of the c9,t11 and t10,c12 isomers can be particularly effective against colon cancer cell metastasis in vivo. mdpi.com
A key mechanism underlying the anti-cancer activity of CLA is its ability to induce apoptosis, or programmed cell death, in malignant cells. mdpi.combiomolther.org This process is mediated through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. tandfonline.comnih.govd-nb.info
The intrinsic pathway involves the mitochondria and is a significant route for CLA-induced apoptosis. d-nb.infomdpi.com CLA can trigger an increase in reactive oxygen species (ROS) within the cancer cell, leading to oxidative stress and lipid peroxidation. tandfonline.com This disrupts the mitochondrial membrane potential, causing it to collapse and become more permeable. tandfonline.com This permeabilization facilitates the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytoplasm. d-nb.infomdpi.com Cytochrome c then activates the caspase cascade, specifically caspase-9 and the executioner caspase-3, which culminates in cell death. tandfonline.com This pathway is also regulated by the Bcl-2 family of proteins; CLA has been shown to alter the balance between pro-apoptotic members like Bax and Bad and anti-apoptotic members like Bcl-2, favoring apoptosis. tandfonline.commdpi.comresearchgate.net
The extrinsic or death receptor pathway is also implicated in CLA's mechanism. tandfonline.comnih.gov This pathway is initiated by the binding of ligands to death receptors on the cell surface, such as the tumor necrosis factor (TNF) receptor. nih.govd-nb.info Studies have shown that CLA can increase the expression of TNF-α and its receptor, suggesting an activation of this pathway, which also leads to the activation of caspases and subsequent apoptosis. nih.govd-nb.info In some cells, the Bid protein is activated, providing a link that connects the death receptor and mitochondrial apoptosis pathways. mdpi.com
The two primary isomers of conjugated this compound, cis-9,trans-11-CLA (c9,t11-CLA) and trans-10,cis-12-CLA (t10,c12-CLA), often exhibit distinct biological activities and potencies in cancer models. mdpi.comnih.gov The specific effects can vary depending on the cancer type and the mechanism being studied. mdpi.com
Generally, the t10,c12-CLA isomer is considered to have more potent anti-proliferative and pro-apoptotic effects in many cancer cell lines, including colorectal, prostate, and ovarian cancer. mdpi.comtandfonline.complos.org For example, in studies on ovarian cancer cells, t10,c12-CLA inhibited cell proliferation whereas c9,t11-CLA showed no effect. plos.org Similarly, in colorectal cancer cells, t10,c12-CLA demonstrates a stronger ability to inhibit proliferation and induce apoptosis compared to the c9,t11 isomer. tandfonline.com
Conversely, in some contexts, c9,t11-CLA has been found to be more effective. In MCF-7 breast cancer cells, the c9,t11 isomer was more potent at inhibiting tumor cell growth. mdpi.com The isomers also appear to regulate different signaling pathways. For instance, in eicosanoid metabolism, c9,t11-CLA predominantly suppresses the cyclooxygenase-2 (COX-2) pathway, while t10,c12-CLA tends to inhibit the lipoxygenase (LOX) pathway. nih.govtandfonline.com
Table 1: Differential Effects of Major CLA Isomers on Cancer Cells
| Isomer | General Activity | Specific Cancer Cell Line Effects | Mechanistic Differences |
|---|---|---|---|
| c9,t11-CLA | Often weaker anti-proliferative effects compared to t10,c12-CLA. mdpi.com Effective in inhibiting rat mammary tumorigenesis. nih.gov | More effective than t10,c12-CLA in inhibiting growth of MCF-7 breast cancer cells. mdpi.com Weaker effects in prostate and gastrointestinal cells. mdpi.com | Predominantly suppresses the COX-2 pathway. nih.govtandfonline.com May not induce apoptosis in most assessed studies. nih.gov |
| t10,c12-CLA | Generally more potent anti-proliferative and pro-apoptotic effects. mdpi.comtandfonline.com | Stronger inhibition of colorectal (HT-29, Caco-2), prostate (PC-3), and ovarian (SKOV-3, A2780) cancer cells. mdpi.complos.org More potent in inhibiting MDA-MB-231 breast cancer cells. nih.gov | Inhibits the lipoxygenase (LOX) pathway. nih.govtandfonline.com Induces expression of apoptotic genes. nih.gov Can cause G1 cell cycle arrest. plos.org |
Beyond direct apoptosis induction, CLA isomers employ several other mechanisms to combat cancer. These include promoting lipid peroxidation, regulating the cell cycle, and modulating the tumor microenvironment. mdpi.comencyclopedia.pubbenthamopen.com
Lipid Peroxidation: CLA can alter the fatty acid composition of cancer cells, making them more vulnerable to oxidative stress and lipid peroxidation. nih.gov This increase in lipid peroxidation products can be cytotoxic to cancer cells and is considered a component of the oxidative stress mechanism that leads to apoptosis. benthamopen.comtandfonline.comnih.gov
Cell Cycle Regulation: CLA has been shown to interfere with the cancer cell cycle, halting proliferation. biomolther.orgtandfonline.com In colon cancer cells, CLA mixtures can induce the expression of the p21 protein, which inhibits the activity of cyclin-dependent kinases (CDKs), thereby blocking the cell cycle. tandfonline.com The t10,c12-CLA isomer has been observed to cause G1 cell cycle arrest in ovarian cancer cells, a process linked to the phosphorylation of GSK3β and the loss of β-catenin. plos.org
Tumor Microenvironment Modulation: CLA can influence the environment surrounding a tumor, particularly by inhibiting angiogenesis—the formation of new blood vessels that tumors need to grow. mskcc.orgaacrjournals.org The t10,c12-CLA isomer has been shown to down-regulate the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, in human breast cancer cells. aacrjournals.org CLA also appears to modulate the immune response within the tumor microenvironment, in part through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which can reduce the secretion of pro-inflammatory cytokines. benthamopen.comtandfonline.com
The anti-cancer effects of conjugated this compound have been investigated in a variety of specific cancer subtypes, revealing both common and unique mechanisms of action.
Triple-Negative Breast Cancer (TNBC): In models of TNBC, which are known to be aggressive and difficult to treat, CLA has shown promise. Both c9,t11-CLA and t10,c12-CLA isomers inhibit the growth of the MDA-MB-231 TNBC cell line, with the t10,c12 isomer demonstrating greater potency. nih.govdartmouth.edu The mechanism involves the inhibition of lipogenesis (fatty acid synthesis), which is crucial for the growth of these cancer cells. nih.govdartmouth.edu
Colorectal Cancer (CRC): CLA has been extensively studied in the context of colorectal cancer. oup.comoup.com It has been shown to inhibit proliferation and induce apoptosis in multiple CRC cell lines, including HT-29, HCT-116, and Caco-2. mdpi.comtandfonline.com The t10,c12-CLA isomer is generally more effective, acting through the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, and by inducing apoptosis via mitochondrial stress. biomolther.orgtandfonline.com
Melanoma: Research has demonstrated that CLA can inhibit the proliferation of human malignant melanoma cells. tandfonline.commdpi.com A study using the WM793 melanoma cell line found that a fatty acid mixture enriched with CLA significantly reduced cell proliferation by 30.5%. mdpi.com The primary mechanism identified was the induction of apoptosis through the mitochondrial pathway, involving the release of cytochrome C and the activation of caspases. mdpi.com
Endometrial Cancer: In human endometrial cancer, the effects of CLA appear to be highly isomer-specific. One study on RL 95-2 endometrial cancer cells found that c9,t11-CLA induced apoptosis, while t10,c12-CLA did not have a significant effect. nih.gov The pro-apoptotic action of c9,t11-CLA in these cells is suggested to be mediated through the estrogen receptor α (ERα) pathway. nih.govnih.gov
Table 2: Effects of Conjugated this compound (CLA) on Specific Cancer Subtypes
| Cancer Subtype | Cell Line Examples | Key Research Findings | Primary Isomer(s) and Mechanisms |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Inhibits cell growth and proliferation. nih.govdartmouth.edu | t10,c12-CLA is more potent. nih.gov Inhibition of tumor cell lipogenesis. nih.gov |
| Colorectal Cancer (CRC) | HT-29, HCT-116, Caco-2 | Inhibits proliferation and induces apoptosis. mdpi.comtandfonline.com Reduces metastasis in animal models. mdpi.com | t10,c12-CLA is generally more effective. tandfonline.com Induction of apoptosis via mitochondrial and death receptor pathways; modulation of PI3K/Akt and MAPK/ERK pathways. biomolther.orgtandfonline.com |
| Melanoma | WM793 | Reduces proliferation of malignant melanoma cells. tandfonline.commdpi.com | CLA-enriched mixture effective. mdpi.com Induction of apoptosis via the mitochondrial pathway. mdpi.com |
| Endometrial Cancer | RL 95-2 | Inhibits proliferation and induces apoptosis. nih.govnih.gov | c9,t11-CLA is effective; t10,c12-CLA is not. nih.gov Apoptosis is mediated through the estrogen receptor α (ERα) pathway. nih.gov |
Role in Specific Cancer Subtypes (e.g., Triple-Negative Breast Cancer, Colorectal Cancer, Melanoma, Endometrial Cancer)
Activation of FABP5/mTORC1 Pathway in Triple-Negative Breast Cancer
Recent research has illuminated a specific molecular mechanism through which this compound may influence the progression of triple-negative breast cancer (TNBC), one of the most aggressive and difficult-to-treat subtypes. williamscancerinstitute.com Studies have shown that this compound can promote the growth of TNBC by directly activating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a critical regulator of cell metabolism, growth, and proliferation. aacrjournals.orgnews-medical.net
This activation is not a direct interaction but is mediated by the fatty acid-binding protein 5 (FABP5). aacrjournals.orgnews-medical.net TNBC tumors express high levels of FABP5, which has a strong affinity for this compound. aacrjournals.orgfoodforbreastcancer.com Upon entering the cell, this compound binds to FABP5. This complex then interacts with and activates the mTORC1 signaling cascade. williamscancerinstitute.comnews-medical.net Specifically, the this compound-FABP5 complex promotes the formation of the mTOR-Raptor complex, a key component of mTORC1, leading to downstream signaling that drives cell growth. aacrjournals.org
Preclinical studies using mouse models of TNBC have demonstrated that a diet enriched with this compound leads to increased tumor growth, which corresponds with elevated FABP5 levels and mTORC1 activation within the tumor tissue. news-medical.netfoodforbreastcancer.com Furthermore, analyses of samples from human patients with TNBC have revealed higher levels of both this compound and FABP5 in tumors and blood, suggesting this pathway is active and clinically relevant. news-medical.net This subtype-specific effect occurs because FABP5 is particularly abundant in TNBC cells compared to other hormone-sensitive breast cancer subtypes. news-medical.netbioengineer.org The discovery of this FABP5-mTORC1 signaling axis provides a functional link between dietary this compound and the pathobiology of triple-negative breast cancer. aacrjournals.orgbioengineer.org
Impact on IGF-II and IGF-IR Signaling in Colorectal Cancer
Research into the effects of this compound isomers, specifically conjugated this compound (CLA), has shown significant interactions with the insulin-like growth factor (IGF) signaling system in colorectal cancer (CRC) cells. The IGF system, particularly IGF-II and its receptor (IGF-IR), plays a crucial role in regulating the growth of colon cancer cells through an autocrine mechanism. nih.gov
In vitro studies using the HT-29 human colon adenocarcinoma cell line have demonstrated that CLA can inhibit cancer cell proliferation and induce apoptosis by modulating this pathway. nih.govtandfonline.com Treatment with a mixture of CLA isomers was found to significantly decrease the protein levels and transcription of IGF-II. nih.govtandfonline.com Concurrently, CLA downregulates the expression of the IGF-I receptor (IGF-IR) at both the transcript and protein levels in a dose-dependent manner. nih.gov
This reduction in IGF-II and IGF-IR levels leads to a cascade of inhibitory effects on downstream signaling pathways that are critical for cell survival and proliferation. tandfonline.com Specifically, CLA has been shown to inhibit the IGF-I-induced phosphorylation of both the IGF-IR and the insulin-receptor substrate-1 (IRS-1). nih.gov This, in turn, suppresses the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK)-1/2 signaling cascades. nih.govtandfonline.com By downregulating the IGF-II/IGF-IR axis and its subsequent signaling, CLA effectively disrupts a key growth-promoting mechanism in colon cancer cells. nih.gov Some research indicates that the t10, c12-CLA isomer is particularly effective in repressing IGF-I-stimulated Akt phosphorylation. biomolther.org
Cardiovascular Health and Lipid Metabolism
Effects on Blood Lipid Profiles (LDL-C, HDL-C, Triglycerides, Total Cholesterol)
The influence of dietary this compound on blood lipid profiles is a critical aspect of its role in cardiovascular health. A systematic review and meta-analysis of 40 randomized controlled trials involving 2,175 participants found that dietary intake of this compound significantly decreased low-density lipoprotein cholesterol (LDL-C) and high-density lipoprotein cholesterol (HDL-C) concentrations. mdpi.comnih.gov However, this analysis reported no significant changes in triglyceride (TG) and total cholesterol (TC) levels. mdpi.comnih.gov
The reduction in LDL-C was more pronounced when this compound replaced saturated fatty acids (SFAs) in the diet. mdpi.comnih.gov Subgroup analyses revealed that the LDL-lowering effect was significant in individuals with normal lipid levels, those with a BMI below 30 kg/m ², and when sunflower oil was the source of this compound. mdpi.com
Conversely, another meta-analysis focusing on a low this compound to alpha-linolenic acid (LA/ALA) ratio found that such a dietary pattern led to decreases in total cholesterol, LDL-C, and triglycerides, with no significant effect on HDL-C. mdpi.com The findings from various studies can be inconsistent, which may be attributed to differences in study design, the health status of participants, and the specific type of fatty acid used for comparison. mdpi.com For instance, while some studies show this compound intake is associated with increased TG and decreased HDL-C, others report a lowering effect on TG. mdpi.com
Table 1: Meta-Analysis of this compound Supplementation on Blood Lipid Profiles This table is interactive. You can sort the data by clicking on the column headers.
| Lipid Profile | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Heterogeneity (I²) | p-value | Finding | Source |
| LDL-C | -3.26 mg/dL | -5.78 to -0.74 | 68.8% | p = 0.01 | Significant Decrease | mdpi.comnih.gov |
| HDL-C | -0.64 mg/dL | -1.23 to -0.06 | 30.3% | p = 0.03 | Significant Decrease | mdpi.comnih.gov |
| Triglycerides | --- | --- | --- | --- | No Significant Change | mdpi.comnih.gov |
| Total Cholesterol | --- | --- | --- | --- | No Significant Change | mdpi.comnih.gov |
| LDL-C (vs SFA) | -7.65 mg/dL | -11.79 to -3.52 | 73.6% | p < 0.01 | Significant Decrease | mdpi.com |
Role in Insulin (B600854) Resistance and Glucose Metabolism
The role of this compound in glucose homeostasis and insulin resistance is complex, with scientific literature presenting conflicting evidence. nih.gov Some epidemiological studies and feeding interventions suggest that higher dietary or blood levels of this compound are associated with a reduced risk of developing type 2 diabetes mellitus (T2DM) and improved insulin sensitivity. nih.gov
In contrast, isomers of this compound, specifically conjugated this compound (CLA), have been shown to have more consistently beneficial effects. In animal models of high-fat diet-induced insulin resistance, CLA supplementation has been found to effectively attenuate hyperglycemia, improve glucose tolerance, and enhance insulin sensitivity. mdpi.com These effects are linked to reduced fat deposition, decreased inflammation, and the promotion of insulin signaling pathways in the liver and adipose tissue. mdpi.com Studies in rats have shown that CLA can enhance glucose utilization in skeletal muscle. conicet.gov.ar Research in rats fed a high-fat diet also demonstrated that CLA isomers improved glucose tolerance. kdca.go.kr
Neurological Function and Neuroprotection
Impact on Brain Inflammation and Oxidized Metabolites
Emerging evidence suggests that an excess of dietary this compound may have adverse effects on the brain, primarily by increasing its susceptibility to inflammation. escholarship.orgnih.gov This inflammatory potential is thought to be mediated not by this compound itself, but by its oxidized metabolites, known as oxidized this compound metabolites (OXLAMs). escholarship.orgresearchgate.net These compounds are produced enzymatically through pathways involving lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP450), or through non-enzymatic auto-oxidation. escholarship.org
This compound readily crosses into the brain, where it can be metabolized into these bioactive OXLAMs, which are known to regulate pain and inflammation in peripheral tissues. escholarship.orgzeroacre.com Preclinical studies support the idea that high dietary this compound increases the brain's vulnerability to inflammation. escholarship.orgnih.gov For example, research in rats has shown that oxidized metabolites derived from this compound accumulate in several brain regions during ischemic events. researchgate.net One specific metabolite, 13-hydroxyoctadecadienoic acid (13-HODE), was found to regulate neurotransmission in the hippocampus, providing evidence that these metabolites are bioactive within the brain. researchgate.net This suggests that this compound, via its oxidized products, participates in the brain's response to injury and may contribute to neuroinflammation. researchgate.netresearchgate.net Therefore, a diet low in this compound is being considered for its potential neuroprotective benefits. zeroacre.com
Neuroprotective Effects in Models of Neurodegenerative Diseases (e.g., Parkinson's Disease)
This compound (LA) has demonstrated significant neuroprotective and anti-inflammatory properties in experimental models of Parkinson's disease (PD). nih.govcsic.esresearchgate.net In studies using both cellular (SH-SY5Y cell line) and animal models of PD induced by the neurotoxin 6-hydroxydopamine (6-OHDA), this compound acted as a potent neuroprotective agent. nih.govcsic.esresearchgate.net Its mechanism of action involves the stimulation of lipid droplet biogenesis and the enhancement of the autophagy/lipophagy flux, which contributes to an antioxidant effect within the in vitro PD model. nih.govresearchgate.net
Research has confirmed the neuroprotective effect of this compound both in vitro and in vivo against Parkinson's disease. nih.govcsic.es Pre-treatment of SH-SY5Y cells with this compound was found to have neuroprotective and anti-inflammatory effects following exposure to 6-OHDA. mdpi.com Further investigations into the neuroprotective mechanisms of LA against PD have pointed towards the regulation of lipid droplet dynamics. nih.govcsic.es Additionally, walnut oil, which is rich in polyunsaturated fatty acids including this compound and α-linolenic acid, has shown neuroprotective and antioxidant effects in an in vitro PD model using the neurotoxin rotenone. mdpi.com
The anti-inflammatory effects of this compound are also a key aspect of its neuroprotective potential. It has been shown to exert anti-inflammatory effects in neurodegenerative diseases and may reverse brain inflammation induced by microglia hyperactivation. researchgate.net
Modulation of Neurotransmission and Cognitive Functions
Polyunsaturated fatty acids (PUFAs), including this compound, are fundamental to brain function and are known to modulate various aspects of neurotransmission and cognition. This compound's metabolites are crucial for neuronal signaling and synaptic plasticity. researchgate.net Docosahexaenoic acid (DHA), a downstream metabolite of the omega-3 pathway, is known to modulate the release of neurotransmitters. aging-us.com While this compound is an omega-6 fatty acid, the balance between omega-6 and omega-3 PUFAs is critical for optimal brain function.
Some studies suggest a complex relationship between this compound levels and cognitive function. One study in middle-aged healthy humans found that higher plasma concentrations of free omega-6 PUFAs, particularly this compound, were associated with lower executive function. aging-us.com Conversely, other research highlights the importance of this compound's conversion to arachidonic acid (AA), which preserves hippocampal neuron membrane plasticity and supports memory. frontiersin.org Maternal consumption of conjugated this compound (CLA), a derivative of LA, has been shown to improve memory in offspring by increasing the concentration of n-3 and n-6 fatty acids in the brain. frontiersin.org Furthermore, studies in animal models of multiple sclerosis have shown that conjugated curcumin-linoleic acid improved memory scores. mdpi.com
The influence of dietary fatty acid composition on cognitive performance has been observed in animal studies, suggesting that variations in fatty acid intake, including this compound, can affect multiple brain regions and cognitive functions. rotman-baycrest.on.ca
Effects of Deuterated this compound on Neuroprotection
Deuterated this compound, specifically di-deuterated this compound (also known as RT001), offers a novel neuroprotective strategy by resisting lipid peroxidation, a key process in cellular damage. alzdiscovery.org By replacing hydrogen atoms at the sites of polyunsaturated fatty acids (PUFAs) that are vulnerable to oxidation with the heavier isotope deuterium, the C-D bond becomes more stable and less prone to breakage. nih.gov This substitution effectively fortifies cell membranes against oxidative stress. alzdiscovery.org
Preclinical studies indicate that for this protective effect to be substantial, approximately 20% of the this compound in the membrane needs to be in its deuterated form. alzdiscovery.org The primary neuroprotective mechanism of deuterated this compound is the inhibition of lipid peroxidation and the associated oxidative damage. alzdiscovery.org It may also mitigate the pro-oxidant activity of other membrane-associated antioxidants like tocopherol (vitamin E) and offer protection against ferroptosis, a specific type of programmed cell death driven by iron-dependent lipid peroxidation. alzdiscovery.org
In animal models of Huntington's disease, a diet enriched with deuterium-reinforced this compound led to decreased lipid peroxidation and better performance in cognitive tests. mdpi.com Similarly, in a mouse model of Parkinson's disease (MPTP-induced), D-PUFA treatment partially attenuated the depletion of striatal dopamine (B1211576) and the accumulation of α-synuclein in the substantia nigra. google.com In models of infantile neuroaxonal dystrophy (INAD), a condition linked to defects in the PLA2G6 gene and associated with lipid peroxidation, treatment with deuterated this compound (RT001) has shown promise. researchgate.net In fibroblasts from patients with PLA2G6 mutations, treatment with D4-linoleic acid restored lipid peroxidation to control levels and reversed some mitochondrial abnormalities. alzdiscovery.org
Table 1: Summary of Research Findings on Deuterated this compound and Neuroprotection
| Model System | Key Findings | Reference |
|---|---|---|
| Huntington's disease model mice | Reduced lipid peroxidation and improved performance in cognitive tests. | mdpi.com |
| MPTP-induced Parkinson's disease mice | Partially attenuated striatal dopamine depletion and nigral α-synuclein accumulation. | google.com |
| Fibroblasts from patients with PLA2G6 mutations (INAD model) | Restored lipid peroxidation to control levels and reversed some mitochondrial abnormalities. | alzdiscovery.org |
| Ischemia in vitro (cerebral cortex cells) | Inhibited necrosis and reduced apoptotic cell death by suppressing OGD-induced ROS production. | nih.gov |
Dermatological Applications and Skin Health
This compound is an essential fatty acid crucial for maintaining the health and integrity of the skin. neosephiri.commiye.care Its deficiency can lead to various skin problems, including a scaly and pruritic skin disorder resembling atopic dermatitis. mdpi.com
Repair of Skin Barrier Function and Wound Healing
This compound plays a fundamental role in maintaining the skin's water permeability barrier. mdpi.comnih.gov It is a key component of ceramides (B1148491), which are essential lipids in the stratum corneum that prevent transepidermal water loss (TEWL) and lock in moisture. neosephiri.comindianexpress.com Specifically, this compound is esterified to form ω-O-acylceramides, which are vital for skin barrier integrity. nih.govnih.gov Topical application of this compound can strengthen and repair a damaged skin barrier by integrating into the cell walls, thereby increasing skin moisture, elasticity, and softness. neosephiri.comindianexpress.com
In the context of wound healing, this compound has been shown to promote the process through several mechanisms. nih.govresearchgate.net It can accelerate the inflammatory phase of healing and enhance the migration of neutrophils and keratinocytes. nih.govresearchgate.net Studies have indicated that this compound modulates the inflammatory response to facilitate healing. mdpi.com
Photoprotection and Mitigation of UV Radiation-Induced Effects
Exposure to ultraviolet (UV) radiation is a primary cause of skin aging and skin cancer, leading to oxidative stress, inflammation, and cellular damage. mdpi.comnih.gov this compound and vegetable oils rich in it have been shown to mitigate some of the detrimental effects of UV radiation. mdpi.comnih.gov
Research on keratinocytes has demonstrated that this compound can reduce UVB-induced reactive oxygen species (ROS) levels. mdpi.com It appears to protect against UVB-induced oxidative damage by inducing metabolic reprogramming and enhancing the biosynthesis of glutathione (B108866) (GSH), a major endogenous antioxidant, through the PI3K/Akt signaling pathway. mdpi.comnih.gov Furthermore, this compound can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, in UVB-irradiated keratinocytes. mdpi.comnih.gov These findings suggest that this compound is a promising agent for protecting the skin against oxidative and inflammatory damage caused by UVB exposure. mdpi.com
Anti-inflammatory Effects in Skin Disorders (e.g., Atopic Dermatitis, Rosacea, Psoriasis)
Disordered this compound metabolism has been associated with several inflammatory skin diseases, including atopic dermatitis and psoriasis. nih.govresearchgate.netmdpi.com The topical application of this compound or oils rich in it can exert anti-inflammatory effects. nih.govmdpi.com
Atopic Dermatitis: Experimental models have shown that topical application of conjugated linolenic acid (CLA), a related fatty acid, can reduce pruritus in the context of atopic dermatitis by decreasing the production of inflammatory mediators by keratinocytes. jcadonline.com Pilot studies also suggest a potential positive impact of CLA on atopic dermatitis. jcadonline.com
Rosacea: Recent studies have highlighted the potential of this compound in managing rosacea. It has been shown to improve rosacea by repairing mitochondrial damage in keratinocytes. nih.gov In a mouse model of rosacea, this compound was found to prevent rosacea-like dermatitis. nih.gov The anti-inflammatory properties of this compound are beneficial in reducing the redness and irritation associated with rosacea. indianexpress.com Phosphatidylcholine, which contains a high percentage of this compound, is metabolized in the skin to 13-hydroxyoctadecadienoic acid (13-HODE), which has excellent anti-inflammatory properties. dermaviduals.lv
Psoriasis: Abnormal this compound metabolism is also linked to psoriasis. nih.govresearchgate.net While direct clinical evidence is still emerging, the known anti-inflammatory and barrier-restorative functions of this compound suggest its therapeutic potential for this condition. nih.govkansascity.edu
Table 2: Dermatological Applications of this compound
| Application | Mechanism of Action | Supporting Evidence |
|---|---|---|
| Skin Barrier Repair | Incorporation into ceramides (specifically ω-O-acylceramides), strengthening cell membranes, reducing transepidermal water loss (TEWL). | neosephiri.comindianexpress.comnih.govnih.gov |
| Wound Healing | Modulates inflammatory response, promotes migration of neutrophils and keratinocytes. | nih.govresearchgate.netmdpi.com |
| Photoprotection | Reduces UVB-induced reactive oxygen species (ROS), enhances glutathione (GSH) biosynthesis, suppresses COX-2 expression. | mdpi.comnih.gov |
| Anti-inflammatory (Atopic Dermatitis, Rosacea, Psoriasis) | Repairs mitochondrial damage in keratinocytes (rosacea), metabolizes to anti-inflammatory compounds (13-HODE), reduces inflammatory mediators. | indianexpress.comnih.govnih.govmdpi.comjcadonline.comdermaviduals.lvkansascity.edu |
Influence on Hair Growth
This compound (LA) and its derivatives have been investigated for their potential role in modulating hair growth, with research pointing to several underlying mechanisms. One significant area of study is its effect on androgenic alopecia, a common form of hair loss linked to the hormone dihydrotestosterone (B1667394) (DHT). google.comijpsonline.com The enzyme 5α-reductase converts testosterone (B1683101) into the more potent DHT, which can shorten the hair follicle's growth (anagen) phase. mdpi.comnih.gov In vitro studies have demonstrated that this compound can inhibit 5α-reductase, suggesting a potential to locally reduce DHT levels in the scalp and skin. google.comijpsonline.comnih.gov
Further research highlights this compound's role in cellular signaling pathways crucial for hair follicle development. Studies using human follicle dermal papilla cells (HFDPCs) have shown that LA treatment can activate the Wnt/β-catenin signaling pathway. scilit.comresearchgate.net This activation leads to an increase in the expression of cell cycle proteins, such as cyclin D1 and cyclin-dependent kinase 2, which promotes the proliferation of these vital hair follicle cells. scilit.comresearchgate.netnih.gov
Moreover, this compound has been found to influence the expression of various growth factors and inhibitors involved in hair cycling. Treatment with LA has been shown to increase the production of vascular endothelial growth factor (VEGF), insulin-like growth factor-1 (IGF-1), hepatocyte growth factor (HGF), and keratinocyte growth factor (KGF) in a dose-dependent manner. scilit.comnih.gov These factors are known to support hair growth by promoting cell proliferation and nutrient supply to the follicle. nih.gov Concurrently, LA can significantly inhibit the expression of Dickkopf-related protein 1 (DKK-1), a key inhibitor of the Wnt pathway that is induced by DHT and contributes to hair cell death. scilit.comnih.gov
The metabolic derivative of this compound, arachidonic acid (AA), an omega-6 polyunsaturated fatty acid, also plays a promotional role in hair growth. nih.govnih.gov Studies have found that AA enhances the viability of HFDPCs and promotes the expression of fibroblast growth factor-7 (FGF-7) and FGF-10. nih.govnih.govtypology.com In ex vivo and in vivo models, AA has been observed to significantly promote hair shaft elongation and prolong the anagen phase of the hair cycle. mdpi.comnih.govnih.gov
Table 1: Research Findings on this compound and its Derivatives in Hair Growth
| Compound | Model/System | Key Findings | References |
| This compound (LA) | In vitro (Rat Liver) | Inhibits 5α-reductase activity. | nih.gov |
| This compound (LA) | Human Follicle Dermal Papilla Cells (HFDPCs) | Activates Wnt/β-catenin signaling; increases cyclin D1 & CDK2; increases VEGF, IGF-1, HGF, KGF; inhibits DKK-1 expression. | scilit.comresearchgate.netnih.gov |
| Arachidonic Acid (AA) | HFDPCs, Ex vivo Hair Follicle Culture, C57BL/6 Mice | Enhances HFDPC viability; increases FGF-7 & FGF-10 expression; promotes hair shaft elongation; prolongs anagen phase. | mdpi.comnih.govnih.govtypology.com |
| Gamma-Linolenic Acid (GLA) | In vitro | Metabolites inhibited 5α-reductase activity by 80%. | gashee.com |
Gut Microbiota Interactions and Metabolic Health
This compound is a significant dietary component that interacts with the gut microbiota, leading to the production of various metabolites that influence host metabolic and immune functions. This interplay is crucial for maintaining metabolic homeostasis.
Regulation of Microbiota-Host Metabolic and Immunomodulatory Interactions
The interaction between dietary this compound, the gut microbiota, and the host is a critical factor in metabolic health and immune regulation. nih.govmdpi.com Metabolites produced by the microbial transformation of this compound, particularly conjugated this compound (CLA), have been shown to exert significant therapeutic and immunomodulatory effects. nih.govplos.org
Studies using mouse models have demonstrated that CLA can alleviate high-fat diet-induced insulin resistance. nih.govmdpi.com This is achieved by modulating the gut microbiota composition, notably by decreasing the Firmicutes to Bacteroidetes ratio, which is often elevated in obesity. mdpi.com CLA supplementation also suppresses gut bacteria associated with inflammation, such as Streptococcus and Anaerotruncus. mdpi.com On a molecular level, CLA has been shown to inhibit inflammatory signaling pathways while promoting insulin signaling (e.g., PI3K-Akt and AMPK pathways) in the liver and adipose tissue. nih.govmdpi.com
The immunomodulatory effects of LA metabolites extend beyond metabolic diseases. Dietary CLA has been identified as a potent modulator of the gut-CNS axis. nih.gov Research indicates that CLA can exert direct anti-inflammatory effects on myeloid cells within the intestine, enhancing the production of the anti-inflammatory cytokine IL-10 and suppressing T-cell proliferation. plos.orgnih.gov This localized action in the gut can attenuate intestinal inflammation and subsequently ameliorate CNS autoimmunity in mouse models, highlighting a direct link between dietary lipid metabolism in the gut and distant organ-specific immunity. nih.gov This suggests that the beneficial effects are not solely dependent on the presence of microbiota, as protective effects were observed even after microbiota eradication, pointing to direct actions of CLA on host immune cells. nih.gov
Microbial Metabolism of this compound and Production of Bioactive Metabolites
The human gut microbiota possesses the enzymatic machinery to metabolize dietary this compound, transforming it into a range of bioactive compounds not produced by host enzymes. rsc.orgfrontiersin.orgnih.gov This biotransformation process, sometimes referred to as biohydrogenation, is a key source of beneficial lipid metabolites in the colon. nih.govpropionix.ru
A primary outcome of this microbial metabolism is the production of various isomers of conjugated this compound (CLA). rsc.orgpropionix.ru Gut bacteria such as strains of Lactobacillus, Bifidobacterium, Propionibacterium, Butyrivibrio, and Roseburia are known to convert this compound into CLA. frontiersin.orgnih.govnih.govmdpi.com The most common isomers produced are rumenic acid (cis-9, trans-11-CLA) and trans-10, cis-12-CLA, with the former typically being the major product. frontiersin.orgpropionix.runih.gov
Beyond CLA, the microbial metabolism of this compound yields other important bioactive intermediates. These include vaccenic acid (trans-11-18:1), which can be further metabolized to rumenic acid in human tissues, and stearic acid (18:0) as an end product of the biohydrogenation pathway. nih.govpropionix.ru Additionally, bacteria like Lactiplantibacillus plantarum and Roseburia species can produce hydroxy fatty acids (HFAs), such as 10-hydroxy-cis-12-octadecenoic acid (HYA), and oxo fatty acids (Keto acids) as intermediate metabolites. frontiersin.orgnih.goveurekalert.org These metabolites themselves have been shown to possess immunomodulatory properties, contributing to the regulation of host immune responses. frontiersin.org The production of these various metabolites suggests that the gut microbiota plays a crucial role in unlocking the health potential of dietary this compound. rsc.org
Table 2: Microbial Production of Bioactive Metabolites from this compound
| Bacterial Genus/Species | Bioactive Metabolites Produced | References |
| Bifidobacterium | Conjugated this compound (c9,t11-CLA; t9,t11-CLA) | frontiersin.orgnih.gov |
| Lactobacillus / Lactiplantibacillus | Conjugated this compound (c9,t11-CLA; t10,c12-CLA), Hydroxy Fatty Acids (HYA), Oxo Fatty Acids (KetoA, KetoC) | frontiersin.orgeurekalert.orgnih.gov |
| Roseburia | Vaccenic Acid, 10-hydroxy-18:1 | nih.gov |
| Butyrivibrio | Vaccenic Acid, Rumenic Acid (c9,t11-CLA) | propionix.rumdpi.com |
| Propionibacterium | Conjugated this compound (c9,t11-CLA; t10,c12-CLA) | frontiersin.orgpropionix.ru |
Influence on Short-Chain Fatty Acid Production
Several studies indicate that supplementation with conjugated this compound (CLA) can positively influence SCFA production. nih.govnih.gov In diet-induced obese rats, high-dose CLA intervention was shown to restore the gut microbiota composition, leading to an increased relative abundance of SCFA-producing bacteria like Dubosiella, Faecalibaculum, and Bifidobacterium. nih.gov This shift was accompanied by a significant increase in the content of SCFAs in both feces and serum. nih.gov This CLA-induced increase in SCFAs is believed to contribute to improved metabolic homeostasis and insulin sensitivity. nih.govmdpi.comnih.gov
Methodological Considerations in Linoleic Acid Research
In Vitro Experimental Models (Cell Lines, Primary Cultures)
In vitro models are fundamental for investigating the cellular and molecular mechanisms of linoleic acid. These models allow for tightly controlled experiments that can isolate the effects of LA and its metabolites on specific cell types.
Primary Cultures:
Primary cultures, which are cells isolated directly from tissues, provide a model that closely resembles the in vivo state.
Rat Astrocytes: Studies using primary cultures of neonatal rat-brain astrocytes have shown that these cells can take up exogenous this compound and incorporate its metabolites into their phospholipids (B1166683). This alteration in membrane fatty acid composition can specifically modify certain cell functions, such as reducing dopamine-dependent increases in cAMP formation, while not affecting others, like glutamate (B1630785) uptake.
Rat Cardiomyocytes: Research on primary cultures of adult rat cardiomyocytes has revealed that the ability of these heart cells to metabolize this compound into more unsaturated fatty acids decreases with the age of the animal from which the cells were isolated. This suggests an age-related impairment in the desaturation and elongation pathways of essential fatty acids in cardiac tissue.
Rainbow Trout Skin Cells: In primary cultures of rainbow trout skin cells, the metabolism of this compound increases with the age of the culture. These cells actively convert LA to its elongated and desaturated products, demonstrating the functionality of the fatty acid metabolic pathways in this in vitro system.
Bovine Satellite Cells: Primary cultures of bovine satellite cells, isolated from muscle tissue, have been used to study the effects of this compound on cell proliferation and gene expression related to lipid metabolism.
Cell Lines:
Immortalized cell lines offer the advantage of being a stable and reproducible resource for research. A wide variety of cell lines have been utilized to study the effects of this compound.
Human Cancer Cell Lines: The impact of this compound and its conjugated isomers (CLA) has been investigated in numerous human tumor cell lines, including those from breast (MCF-7, T47D), lung (A549), colon (Caco-2, DLD-1), prostate (PC-3), and brain (U-87 MG) tissues. These studies have shown varied effects, with this compound sometimes inhibiting and other times promoting growth, while CLA generally exhibits growth-inhibitory effects. For instance, in endometrial cancer cell lines (HEC-1A and KLE), this compound has been shown to inhibit proliferation and invasion.
Adipocyte Models: The 3T3-L1 cell line, a murine immortalized preadipocyte line, is a common model for studying adipocyte differentiation and lipid metabolism. Research has also utilized reconstructed human adipose tissues from adipose-derived stem cells to create three-dimensional models that more closely mimic native adipose tissue. These models have been instrumental in showing that the lipid profile of cultured adipocytes can be modulated by supplementing the culture medium with this compound.
Keratinocytes and Sebocytes: Adult human keratinocytes grown in serum-free, fatty acid-deficient medium serve as a model for studying essential fatty acid deficiency. Immortalized human SZ95 sebocytes are used to investigate the role of this compound in sebaceous gland function and have shown that LA can stimulate lipid accumulation.
Immune Cell Lines: Microglial cell lines like N9 and BV2 are used to study the inflammatory responses to this compound in the context of the central nervous system. RAW264.7 macrophage-like cells are used to investigate the anti-inflammatory effects of this compound and its derivatives.
Intestinal Epithelial Cells: The Caco-2 cell line, which differentiates into cells resembling enterocytes, is a widely used model to study the intestinal absorption, transport, and metabolism of lipids, including this compound and its peroxidized products.
Challenges in In Vitro Models:
A significant consideration in cell culture is the composition of the culture medium. Standard fetal bovine serum (FBS) used in many culture protocols has a very low concentration of lipids, including this compound, compared to in vivo conditions. This can lead to an unnatural fatty acid profile in cultured cells, with lower levels of polyunsaturated fatty acids and higher levels of monounsaturated fatty acids. This highlights the importance of supplementing culture media with fatty acids like this compound to create a more physiologically relevant environment, especially when studying lipid metabolism.
Table 1: Examples of In Vitro Models in this compound Research
| Model Type | Specific Model | Research Focus | Key Findings |
|---|---|---|---|
| Primary Culture | Rat Cardiomyocytes | Age-related changes in LA metabolism | Decreased ability to metabolize LA with age. |
| Rat Astrocytes | LA uptake and effect on cell function | Incorporation of LA metabolites modifies specific cell functions. | |
| Bovine Satellite Cells | Effect of LA on muscle precursor cells | LA influences cell proliferation and lipid metabolism gene expression. | |
| Cell Line | 3T3-L1 (Preadipocytes) | Adipocyte differentiation and lipid storage | LA supplementation increases PPARγ expression and triglyceride accumulation. |
| Caco-2 (Intestinal Epithelial) | Intestinal lipid metabolism and transport | Model for studying absorption and effects of LA and its oxidized products. | |
| HEC-1A, KLE (Endometrial Cancer) | LA's role in cancer progression | LA inhibits cell proliferation and invasion. | |
| SZ95 (Sebocytes) | Sebaceous gland function | LA stimulates lipid accumulation. | |
| N9, BV2 (Microglia) | Neuroinflammation | LA modulates inflammatory responses. |
In Vivo Animal Models (Rodents, Chickens)
In vivo animal models are crucial for understanding the systemic effects of this compound in a whole organism. Rodents and chickens are commonly used models due to their well-characterized genetics, relatively short lifespans, and the ability to control their diets precisely.
Rodent Models (Rats and Mice):
Rodents are the most frequently used animal models in this compound research, providing insights into its role in various physiological and pathological processes.
Metabolic Studies: C57BL/6 mice are often used to investigate the effects of dietary this compound on obesity and insulin (B600854) resistance. Studies have shown that increasing dietary this compound can lead to increased body weight and elevated levels of endocannabinoids in the bowel and liver. Rat studies have demonstrated that diets with high concentrations of this compound can increase the production of pro-inflammatory markers.
Conjugated this compound (CLA) Research: Rodent models have been instrumental in studying the effects of different CLA isomers. For instance, the trans-10, cis-12 CLA isomer has been associated with reduced body fat but also with insulin resistance in some rodent studies. In contrast, the cis-9, trans-11 isomer is often linked to the anticarcinogenic effects of CLA. Zucker diabetic fatty rats are a specific model used to study the effects of CLA on glucose tolerance and insulin sensitivity.
Disease Models: Transgenic mouse models, such as the cftr-/- mouse model for cystic fibrosis, have been used to investigate how this compound supplementation affects disease-specific pathology. In this model, increased dietary this compound led to higher levels of arachidonic acid in lung tissue and increased inflammation. Animal models of traumatic brain injury and psychological stress have also been employed to study the impact of dietary this compound on neurological outcomes.
Developmental Studies: Rat models have been used to assess the impact of maternal dietary this compound on offspring. These studies have shown that the composition of the maternal diet can influence the fatty acid profile of milk and affect the neurodevelopment and reflex maturation of the pups.
Chicken Models:
Chickens serve as an important model, particularly for understanding lipid metabolism in an avian species and for research related to the food industry.
Lipid Metabolism and Fat Deposition: Broiler chickens are used to study how dietary this compound and its conjugated isomers affect fat deposition and meat quality. Studies have shown that CLA can modulate the expression of genes involved in adipogenesis, such as PPARγ, and can alter the cellularity of adipose tissue. The Beijing-You chicken has been used as a model to study age-related changes in the fatty acid composition of breast meat.
Egg Composition: Laying hens are utilized to investigate the transfer of dietary this compound and its isomers into egg yolks. Research has shown that the cis-9, trans-11 CLA isomer is more efficiently incorporated into egg yolk than the trans-10, cis-12 isomer. Supplementing the diet of breeder hens with CLA has been shown to increase the CLA content in the liver of their offspring and alter hepatic lipid metabolism.
Immune Function: Chicken models are also used to explore the immunomodulatory effects of this compound and CLA. Dietary supplementation with CLA has been shown to affect the weight of immune organs like the thymus and bursa, and to alter the fatty acid composition of the spleen.
Table 2: Examples of In Vivo Animal Models in this compound Research
| Animal Model | Specific Strain/Type | Research Area | Key Findings |
|---|---|---|---|
| Rodent | C57BL/6 Mice | Obesity, Metabolism | Increased dietary LA can increase body weight and endocannabinoid levels. |
| Zucker Diabetic Fatty Rats | Insulin Resistance | t-10, c-12 CLA isomer improved glucose tolerance. | |
| cftr-/- Mice | Cystic Fibrosis | LA supplementation increased arachidonic acid and inflammation in the lungs. | |
| Sprague-Dawley Rats | Maternal Diet | Maternal LA intake affects offspring's neurodevelopment. | |
| Chicken | Broiler Chickens | Fat Deposition, Meat Quality | Dietary CLA modulates adipogenic gene expression and fat deposition. |
| Laying Hens | Egg Composition | Dietary CLA is incorporated into egg yolk, altering its fatty acid profile. | |
| Korean Native Chicken | Genetics of Fatty Acid Profile | Identification of genes associated with variations in meat fatty acid composition. |
In vivo animal models, while providing a more complex physiological context than in vitro systems, allow researchers to study the integrated effects of this compound on metabolism, growth, and disease development over time. The choice of model depends on the specific research question, with rodents offering a versatile platform for a wide range of studies and chickens providing specific insights relevant to avian biology and agriculture.
Human Studies and Clinical Trials
Human studies and clinical trials are essential for translating findings from in vitro and in vivo models to humans. These studies assess the effects of this compound on health and disease in a real-world context and are critical for developing dietary recommendations.
Observational Studies:
Prospective cohort studies provide valuable information on the long-term associations between dietary this compound intake and health outcomes.
Cardiovascular Health: A meta-analysis of 13 prospective cohort studies, encompassing over 310,000 individuals, found that a higher dietary intake of this compound was associated with a 15% lower risk of coronary heart disease (CHD) events and a 21% lower risk of CHD deaths. The Cardiovascular Health Study, a prospective cohort of older adults, observed that higher circulating levels of this compound were associated with decreased total and CHD-related mortality. Another analysis of 30 prospective observational studies reported a significant association between higher tissue and circulating levels of this compound and a reduced risk of cardiovascular events.
Clinical Trials:
Randomized controlled trials (RCTs) are the gold standard for determining the causal effects of this compound intake on human health.
Lipid Profile: Numerous human intervention trials have demonstrated that consuming this compound, particularly when it replaces saturated fatty acids in the diet, can improve blood lipid profiles. Specifically, this compound consumption has been shown to decrease total cholesterol, low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (apoB) concentrations. For example, one trial showed that an LA-rich diet decreased apoB compared to diets high in saturated or trans fatty acids. However, the effects on high-density lipoprotein cholesterol (HDL-C) can be more complex, with some studies showing that this compound may increase the less cardioprotective HDL3-C subfraction compared to omega-3 fatty acids.
Conjugated this compound (CLA) Supplementation: The effects of CLA supplementation in humans have been extensively studied, often with mixed results that contrast with findings from animal models.
Body Composition: While animal studies often show significant reductions in fat mass with CLA, human trials have yielded more modest or inconsistent results. A meta-analysis of 18 eligible studies concluded that a daily dose of 3.2 grams of CLA produces a modest loss in body fat in humans. Another pooled analysis of 14 RCTs found that CLA supplementation led to significant reductions in body weight, BMI, and body fat percentage. However, other reviews suggest that the effect on body weight and composition is not consistently observed.
Isomer-Specific Effects: Human studies have highlighted that different CLA isomers can have distinct effects. The trans-10, cis-12 isomer, in particular, has been linked in some studies to adverse effects such as insulin resistance and increased inflammatory markers, effects that resemble lipodystrophy.
Cardiovascular Markers: The impact of CLA on cardiovascular risk factors in humans is also an area of active investigation with conflicting findings. Some meta-analyses have reported that CLA supplementation may increase triglycerides and LDL-C, while others suggest a favorable effect on LDL-C. One study in obese and overweight women found no significant effect of 12-week CLA supplementation on markers of atherosclerosis like hs-CRP and ADMA.
Sydney Diet Heart Study: A notable clinical trial, the Sydney Diet Heart Study, provided recovered data that showed an increased risk of all-cause, cardiovascular, and coronary heart disease mortality in a group of men who replaced dietary saturated fats with safflower oil, which is high in this compound. An updated meta-analysis including these data suggested a non-significant trend towards increased risk of death from coronary heart disease and cardiovascular disease when replacing saturated fat with omega-6 this compound. This has led to ongoing debate about the specific effects of this compound versus other polyunsaturated fatty acids.
Table 3: Summary of Selected Human Studies on Linoleic and Conjugated this compound
| Study Type | Population | Intervention/Exposure | Key Outcomes |
|---|---|---|---|
| Meta-Analysis (Observational) | 310,602 individuals | Dietary this compound Intake | Higher LA intake associated with a 15% lower risk of CHD events. |
| RCT (this compound) | Healthy Individuals | Replacement of Saturated Fats with LA | Decreased total cholesterol and LDL-C. |
| Meta-Analysis (CLA) | Healthy Overweight Humans | 3.2 g/day CLA Supplementation | Modest reduction in body fat mass. |
| RCT (CLA) | Abdominally Obese Men | 3.4 g/day t-10,c-12 CLA | Associated with increased insulin resistance. |
| RCT (Recovered Data) | Men with recent coronary event | Safflower oil (high LA) replacing saturated fats | Increased risk of all-cause and cardiovascular mortality. |
Human studies provide the most direct evidence for the effects of this compound on health. While observational studies largely support a beneficial role for this compound in cardiovascular health, the results from clinical trials, especially those involving conjugated this compound and high-dose this compound interventions, are more complex and sometimes contradictory, highlighting the need for further high-quality research.
Future Directions and Research Gaps
Elucidation of Precise Mechanisms Underlying Linoleic Acid's Diverse Biological Activities
While it is established that this compound influences a wide array of biological functions, the exact molecular pathways are not fully understood. cambridge.org Future research needs to delve deeper into the signaling cascades and gene expression changes modulated by this compound. For instance, the mechanisms by which this compound and its derivatives regulate inflammatory processes, such as their interaction with peroxisome proliferator-activated receptor (PPAR) pathways, require more detailed investigation. nih.gov
Additionally, the influence of this compound on the gut-lung axis and its implications for respiratory conditions like asthma are emerging areas of interest. ersnet.org Research is needed to clarify the role of this compound metabolites produced by the gut microbiome and their impact on pulmonary health. ersnet.org Network pharmacology approaches have also started to reveal common targets between this compound and conditions like sepsis, suggesting regulatory effects on inflammation and autophagy that need further experimental validation. jcu.cz
Investigation of Individual this compound Metabolite and Isomer-Specific Effects
This compound is a precursor to a vast family of metabolites and has several isomers, each with potentially distinct biological activities. A significant research gap lies in systematically characterizing the specific effects of these individual compounds. tandfonline.comrsc.org Much of the existing research has utilized mixtures of conjugated this compound (CLA) isomers, making it difficult to attribute observed effects to a single isomer. researchgate.netnih.gov
Future studies should focus on the isomer-specific effects of CLA. For example, the cis-9, trans-11 and trans-10, cis-12 isomers of CLA have been shown to have different, and sometimes opposing, effects on lipid metabolism, insulin (B600854) sensitivity, and adiposity. diabetesjournals.orgnih.gov Research indicates that the trans-10, cis-12 CLA isomer may be the more bioactive form influencing body weight. nih.gov Similarly, different isomers appear to have distinct roles in cancer prevention, with one isomer potentially affecting arachidonic acid metabolism and another regulating apoptosis and the cell cycle. rsc.org Understanding the dichotomous effects of specific isomers in different cell types, such as macrophages and adipocytes, is crucial for evaluating their health claims. tandfonline.com
The diverse array of oxidized this compound metabolites (oxylipins), including hydroxyoctadecadienoic acids (HODEs) and oxo-octadecadienoic acids, also warrants deeper investigation. nih.gov These derivatives are known to be involved in pain and itch signaling in the skin and play a role in regulating inflammation. nih.govthe-scientist.com Elucidating the decomposition pathways of this compound hydroperoxide isomers can provide insights into the formation of specific flavor compounds and toxic aldehydes in food. researchgate.net
Personalized Nutritional Interventions Based on Genetic Predispositions and Microbiome Profiles
The response to dietary this compound can vary significantly among individuals, suggesting a need for personalized nutritional guidance. eurekalert.org Future research should focus on how genetic variations and the composition of the gut microbiome influence this compound metabolism and its health effects. tandfonline.comnews-medical.net
Genetic variants in genes like FADS1, which encodes for an enzyme involved in fatty acid metabolism, can impact the levels of various polyunsaturated fatty acids in the body. intellxxdna.comnih.gov Understanding these gene-diet interactions is crucial for developing personalized supplementation strategies. nih.gov For instance, individuals with certain genetic profiles may have a different capacity to convert this compound into its long-chain derivatives, which could have significant health implications. nih.gov
The gut microbiome is another critical factor, as it can metabolize dietary this compound into various bioactive compounds, including CLA. tandfonline.comoup.com The composition of the gut microbiota has been linked to the effects of this compound on mood disorders and colorectal cancer. tandfonline.comoup.com Therefore, future research should explore how to modulate the gut microbiome through diet to optimize the production of beneficial this compound metabolites. oup.comresearchgate.net Developing new tools that can customize nutrition based on an individual's genetics and microbiome is a key future direction. mdpi.com
Development of Novel Therapeutic Agents Derived from this compound and its Derivatives
The diverse biological activities of this compound and its derivatives suggest their potential as a source for developing new therapeutic agents. cambridge.orgcambridge.orgrsc.org Research is ongoing to synthesize novel compounds based on the structure of this compound with enhanced therapeutic properties.
One promising area is the development of anti-dementia drugs. A synthesized this compound derivative, FR236924, has been shown to facilitate hippocampal neurotransmission, suggesting its potential as a treatment for dementia. nih.govhyo-med.ac.jp In the realm of cancer therapy, this compound and its derivatives are being explored for their anti-cancer properties. nih.govresearchgate.net For example, loading this compound into nanocarriers has been shown to enhance its toxicity against hepatoma cells. researchgate.net Furthermore, coating nanoparticles with CLA is being investigated as a strategy to improve the delivery of chemotherapy drugs like paclitaxel (B517696) to cancer cells. nih.gov
The anti-obesity effects of certain this compound metabolites also present therapeutic opportunities. For instance, the compound actein (B190517) has been found to ameliorate the disturbance of this compound metabolism induced by a high-fat diet, suggesting its potential as a lead compound for developing new anti-obesity therapies. nih.gov Continued research into the synthesis and biological evaluation of novel this compound derivatives could lead to the development of new drugs for a range of conditions, from metabolic disorders to neurodegenerative diseases and cancer. nih.gov
Q & A
How can experimental models be optimized to study the metabolic effects of linoleic acid (LA) isomers, such as conjugated this compound (CLA)?
Level: Advanced
Methodological Answer:
To study LA isomers like CLA, experimental designs should integrate in vitro and in vivo models. For in vitro studies, use cell lines (e.g., adipocytes or cancer cells) treated with specific CLA isomers (e.g., 9,11-CLA vs. 10,12-CLA) to isolate isomer-specific effects. In animal models, ensure dietary formulations control for LA intake and account for endogenous CLA production. Use factorial designs to test interactions between CLA and variables like diet composition or genetic background. For human trials, employ randomized crossover designs with biomarker analysis (e.g., plasma lipidomics) to address inter-individual variability .
What statistical approaches resolve contradictions in clinical data on CLA’s anti-obesity effects?
Level: Advanced
Methodological Answer:
Contradictory clinical outcomes (e.g., CLA’s mixed results on weight loss) require meta-analyses with subgroup stratification by isomer type, dosage, and participant demographics. Use multivariate regression to adjust for confounding factors like baseline BMI or dietary habits. Bayesian frameworks can quantify uncertainty in small-sample studies. Open-access datasets (e.g., ClinicalTrials.gov ) should be reanalyzed using harmonized endpoints (e.g., waist circumference vs. body fat percentage) to identify consistent trends .
How should researchers design preclinical studies to assess LA’s role in inflammatory pathways?
Level: Basic
Methodological Answer:
For preclinical inflammation studies:
- Model Selection: Use LPS-induced inflammation in rodents or macrophage cell lines.
- Dosage: Administer LA at physiological ranges (1–4% of total calories) to avoid supraphysiological effects.
- Controls: Include omega-3 fatty acids as comparators.
- Outcome Measures: Quantify cytokines (IL-6, TNF-α) and eicosanoid profiles via LC-MS. Adhere to NIH guidelines for animal welfare and statistical power calculations .
What analytical methods differentiate LA isomers and quantify their bioavailability?
Level: Basic
Methodological Answer:
- Chromatography: Use GC-FID or HPLC with silver-ion columns to separate geometric isomers (e.g., cis-9,trans-11 vs. trans-10,cis-12 CLA).
- Isotope Labeling: Apply ¹³C-labeled LA in tracer studies to track metabolic incorporation into tissues.
- Bioavailability Metrics: Measure plasma phospholipid LA content via LC-MS/MS and correlate with dietary intake logs .
How can LA oxidation products be minimized in experimental formulations?
Level: Advanced
Methodological Answer:
LA’s susceptibility to oxidation requires:
- Storage: Use nitrogen-flushed vials at −80°C, with antioxidants (e.g., BHT at 0.01%).
- In Situ Stabilization: Encapsulate LA in cyclodextrins or liposomes during cell culture.
- Quality Control: Monitor peroxide values (PV) and thiobarbituric acid-reactive substances (TBARS) weekly .
What frameworks guide hypothesis generation for LA’s epigenetic effects?
Level: Advanced
Methodological Answer:
Apply the PICOT framework:
- Population: Human cohorts with specific methylation patterns (e.g., PPARγ promoters).
- Intervention: LA supplementation (≥6 weeks).
- Comparison: Placebo or oleic acid controls.
- Outcome: DNA methylation changes (e.g., Illumina MethylationEPIC array).
- Time: Longitudinal sampling (baseline, 3/6/12 months).
Evaluate feasibility using FINER criteria (Feasible, Novel, Ethical, Relevant) .
How should conflicting data on LA’s cardioprotective vs. pro-inflammatory roles be reconciled?
Level: Advanced
Methodological Answer:
- Mechanistic Studies: Use knock-out models (e.g., COX-2⁻/⁻ mice) to isolate LA’s conversion to pro-inflammatory eicosanoids.
- Dose-Response Analysis: Establish U-shaped curves for LA intake vs. CRP levels in cohort studies.
- Systems Biology: Integrate transcriptomic (RNA-seq) and lipidomic data to map LA’s network effects .
What are best practices for reporting LA concentrations in cell culture studies?
Level: Basic
Methodological Answer:
- Vehicle Controls: Use BSA-conjugated LA to avoid solvent toxicity (e.g., ethanol).
- Concentration Range: Report in µM (e.g., 10–100 µM), with justification based on physiological plasma levels (≈20–50 µM).
- Purity: Disclose isomer composition (e.g., ≥98% cis-9,cis-12 via GC analysis) .
How can LA’s interaction with gut microbiota be systematically studied?
Level: Advanced
Methodological Answer:
- Gnotobiotic Models: Colonize germ-free mice with defined microbial consortia (e.g., Bifidobacterium spp.).
- Metabolomics: Profile fecal SCFAs and secondary bile acids via NMR.
- Multi-Omics: Correlate 16S rRNA sequencing with host transcriptomics to identify LA-modulated pathways .
What ethical considerations apply to LA supplementation trials in vulnerable populations?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
